4-Bromo-5-pyrimidinecarboxylic acid
説明
BenchChem offers high-quality 4-Bromo-5-pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-bromopyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDMVPWXPJWDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Utility of 4-Bromo-5-pyrimidinecarboxylic Acid: A Technical Whitepaper
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6) 1 is a highly functionalized heterocyclic building block pivotal to modern drug discovery and agrochemical development. Featuring an electron-deficient pyrimidine core, a highly reactive C4-bromine atom, and a versatile C5-carboxylic acid, this scaffold enables rapid, orthogonal functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, electronic landscape, and field-proven synthetic protocols designed for high-yield derivatization.
Physicochemical Properties & Structural Dynamics
Understanding the baseline physicochemical properties of 4-Bromo-5-pyrimidinecarboxylic acid is essential for predicting its behavior in solution and optimizing reaction conditions.
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality / Structural Significance |
| CAS Number | 1522059-70-6 | Unique identifier for regulatory and procurement tracking 1. |
| Molecular Formula | C5H3BrN2O2 | Defines the bifunctional nature (halogen + carboxylic acid). |
| Molecular Weight | 202.99 g/mol | Critical for stoichiometric calculations and mass spectrometry identification. |
| Predicted pKa | ~2.63 ± 0.20 | The pyrimidine ring heavily stabilizes the carboxylate anion via resonance and inductive effects, making it a moderately strong acid that readily ionizes at physiological pH 2. |
| Physical State | Solid | High melting point driven by strong intermolecular hydrogen bonding of the carboxylic acid dimer. |
Electronic Landscape and Orthogonal Reactivity
The synthetic value of 4-Bromo-5-pyrimidinecarboxylic acid lies in its highly polarized electronic distribution. The pyrimidine ring is inherently electron-deficient at the C2, C4, and C6 positions due to the electronegativity of the nitrogen atoms.
-
C4-Bromine Reactivity : The presence of the C5-carboxylic acid exerts strong mesomeric (-M) and inductive (-I) electron-withdrawing effects, further depleting electron density at the adjacent C4 position. This renders the C4-bromine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) 3. Additionally, the lower bond dissociation energy of the C-Br bond (compared to C-Cl) facilitates rapid oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) 3.
-
C5-Carboxylic Acid : Acts as a stable anchoring point for amide bond formation, esterification, or decarboxylative cross-coupling, allowing for orthogonal derivatization after the C4 position has been modified.
Figure 1: Orthogonal reactivity pathways of the 4-Bromo-5-pyrimidinecarboxylic acid scaffold.
Field-Proven Experimental Protocols
As a Senior Application Scientist, I emphasize that successful synthetic workflows must be built on causality and self-validation. The following protocol details the chemoselective SNAr displacement of the C4-bromine, ensuring the C5-carboxylic acid remains intact.
Protocol: Chemoselective SNAr of the C4-Bromine
Objective : Introduce a primary or secondary amine at the C4 position while preserving the C5-carboxylic acid.
Causality of Design : The extreme electrophilicity of C4 allows SNAr to proceed at mild temperatures (0°C to 25°C). By keeping the temperature low, we prevent unwanted decarboxylation or degradation. The choice of base and solvent is critical to prevent competitive side reactions.
Step-by-Step Methodology :
-
Substrate Solvation : Dissolve 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer intermediate formed during the SNAr reaction without hydrogen-bonding to the incoming nucleophile, which would otherwise dampen its reactivity.
-
-
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA serves a dual purpose. It deprotonates the C5-carboxylic acid (increasing solubility) and neutralizes the HBr byproduct. Its steric bulk makes it non-nucleophilic, preventing it from competing with the desired amine for the C4 position.
-
-
Nucleophile Introduction : Cool the reaction to 0°C. Add the desired amine (1.1 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature.
-
Causality: Controlled addition at 0°C manages the exothermic nature of the substitution, preventing localized heating that could lead to impurity formation.
-
-
Self-Validating In-Process Control (IPC) : After 2 hours, sample the reaction mixture for LC-MS analysis.
-
Validation Mechanism: The starting material exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes. The reaction is validated as complete when this isotopic signature entirely disappears, replaced by the exact mass of the aminated product [[4]]().
-
-
Workup & Isolation : Pour the reaction mixture into ice water and slowly acidify with 1M HCl to pH ~3.
-
Causality: Acidification protonates the C5-carboxylate back to the free acid. Because the functionalized product is typically insoluble in acidic aqueous media, it will precipitate, allowing for isolation via simple vacuum filtration.
-
Figure 2: Self-validating experimental workflow for SNAr at the C4 position.
Analytical Characterization Standards
To ensure absolute scientific integrity, the isolated product must be characterized using orthogonal analytical techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR is critical for confirming structural integrity. The pyrimidine C2 and C6 protons will appear as distinct, highly deshielded singlets (typically > 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogens and the C5-carboxyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Electrospray ionization (ESI) in negative mode is optimal for detecting the free carboxylic acid, yielding a clear[M-H]⁻ ion.
References
Sources
- 1. Buy Online CAS Number 1522059-70-6 - TRC - 4-Bromo-5-pyrimidinecarboxylic Acid | LGC Standards [lgcstandards.com]
- 2. Buy 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | 397308-78-0 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 343926-69-2: 4-bromopyrimidin-2-amine | CymitQuimica [cymitquimica.com]
4-Bromo-5-pyrimidinecarboxylic acid molecular structure and functionality
This technical guide details the structural properties, synthesis, and application of 4-Bromo-5-pyrimidinecarboxylic acid (CAS 1522059-70-6), a critical scaffold in medicinal chemistry.
Structural Functionality, Synthesis, and Reactivity Profile
Molecular Profile & Core Identity
4-Bromo-5-pyrimidinecarboxylic acid represents a "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors. Its structure combines an electron-deficient pyrimidine ring with two distinct reactive handles: a highly electrophilic carbon at position 4 (activated by the adjacent nitrogen and the electron-withdrawing carboxyl group) and a modifiable carboxylic acid at position 5.
| Property | Data |
| CAS Number | 1522059-70-6 |
| IUPAC Name | 4-Bromopyrimidine-5-carboxylic acid |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, DMF; limited solubility in water (pH dependent) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.0 (Pyrimidine N) |
| Key Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) |
Synthesis & Production Logic
While the 5-bromo-4-carboxylic acid isomer is commercially abundant, the 4-bromo-5-carboxylic acid isomer often requires custom synthesis or in-house preparation. The most robust route proceeds via the bromination of the 4-hydroxy precursor.
Primary Synthesis Route: Dehydroxy-Bromination
This protocol utilizes Phosphorus Oxybromide (POBr₃) to convert the hydroxyl group to a bromide. The driving force is the formation of the strong P=O bond.
Precursor: 4-Hydroxypyrimidine-5-carboxylic acid (CAS 65754-04-3) or its ethyl ester.[1]
Step-by-Step Protocol:
-
Setup: In a dry round-bottom flask under argon, suspend 4-hydroxypyrimidine-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile or toluene .
-
Reagent Addition: Add POBr₃ (1.5 – 2.0 eq) carefully. Note: PBr₅ can also be used but is more aggressive.
-
Catalysis: Add a catalytic amount of DMF (dimethylformamide). This forms the Vilsmeier-Haack-like intermediate, significantly accelerating the reaction.
-
Reaction: Heat to reflux (80–110°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting material (M+H 141) and appearance of the product (M+H 203/205).
-
Quenching (Critical): Cool to 0°C. Pour the mixture slowly into crushed ice/water. Caution: Exothermic hydrolysis of excess POBr₃.
-
Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (MeOH/DCM gradient).
Expert Insight: If the carboxylic acid moiety interferes with the bromination (via acid bromide formation), it is often superior to start with the ethyl ester (Ethyl 4-hydroxy-5-pyrimidinecarboxylate), perform the bromination to yield Ethyl 4-bromo-5-pyrimidinecarboxylate , and then hydrolyze the ester with LiOH in THF/Water if the free acid is required.
Reactivity Landscape & Functionalization
The molecule acts as a bifunctional electrophile . The order of operations is critical: the C4-Bromine is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-Carboxyl allows for amide coupling.
A. Nucleophilic Aromatic Substitution (SNAr)
The C4 position is activated by:
-
Inductive Effect: Adjacent Nitrogen (N3) pulls electron density.
-
Resonance: The C5-COOH group (electron-withdrawing) further depletes electron density at C4 and C6.
Protocol (General SNAr with Amines):
-
Reagents: 4-Bromo-5-pyrimidinecarboxylic acid (1 eq), Primary/Secondary Amine (1.1 eq), DIPEA (2.5 eq).
-
Solvent: IPA (Isopropanol) or n-Butanol.
-
Conditions: Heat at 60–80°C for 2–12 hours.
-
Outcome: Quantitative conversion to 4-amino-5-pyrimidinecarboxylic acid .
B. Palladium-Catalyzed Coupling (Suzuki-Miyaura)
While SNAr is dominant, the C4-Br bond can participate in Suzuki couplings to install carbon substituents (Aryl/Alkyl).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: Na₂CO₃ or K₃PO₄.
-
Solvent: Dioxane/Water (4:1).
-
Note: SNAr competition is high if the base is nucleophilic or if the solvent is nucleophilic (e.g., alcohols). Use non-nucleophilic bases and aprotic solvents.
C. Amide Coupling (C5 Position)
Standard HATU/EDC couplings work well. However, if the C4-Br is still present, avoid using nucleophilic amines that might displace the bromine concurrently. Strategy: Perform SNAr first to install the desired amine at C4, then couple the C5-COOH.
Visualization: Reaction Pathways
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways for 4-Bromo-5-pyrimidinecarboxylic acid. The SNAr pathway (green) is the most common utility in drug discovery.
Applications in Drug Discovery
This specific isomer is a precursor to 4-amino-pyrimidine-5-carboxamides , a structural motif ubiquitous in ATP-competitive kinase inhibitors.
-
Mechanism: The pyrimidine N1 and the exocyclic amine at C4 often form a bidentate hydrogen bond interaction with the "hinge region" of kinase enzymes.
-
Library Generation: By varying the amine in the SNAr step and the amine in the subsequent amide coupling, researchers can rapidly generate libraries of varying polarity and steric bulk to probe the ATP binding pocket.
-
Example Class: This scaffold is structurally relevant to the synthesis of inhibitors targeting JAK (Janus Kinase) , BTK (Bruton's Tyrosine Kinase) , and CDK (Cyclin-Dependent Kinase) .
References
-
LGC Standards. (n.d.). 4-Bromo-5-pyrimidinecarboxylic Acid - Product Sheet. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Pyrimidines and SNAr Reactivity. Retrieved from
-
National Institutes of Health (NIH). (2020). Recent Advances in Pyrimidine-Based Drugs. PMC7143659. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-4-pyrimidinecarboxylic acid (Isomer comparison). Retrieved from
Sources
The Strategic Role of 4-Bromo-5-pyrimidinecarboxylic Acid in Heterocyclic Drug Discovery: A Technical Guide
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of complex, drug-like architectures relies heavily on versatile, bifunctional building blocks. 4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6) has emerged as a privileged scaffold in the design of targeted therapeutics 1[1]. By offering two orthogonal vectors for functionalization—a highly electrophilic C4 position and a versatile C5 carboxylic acid—this molecule enables the divergent synthesis of pyrimidine-5-carboxamides, a motif critical for kinase inhibition and metabolic receptor modulation.
This whitepaper dissects the mechanistic rationale behind utilizing this specific scaffold, outlines validated synthetic protocols, and explores its footprint in modern drug discovery.
Mechanistic Rationale: The Pyrimidine-5-Carboxamide Pharmacophore
The selection of 4-Bromo-5-pyrimidinecarboxylic acid over other halogenated isomers is driven by fundamental physical organic chemistry principles:
-
Hyper-Activated Electrophilicity at C4: The pyrimidine ring is inherently electron-deficient due to the inductive and resonance-withdrawing effects of the N1 and N3 atoms. The presence of the C5-carboxylic acid further depletes electron density at the C4 position. Coupled with bromine—an excellent leaving group—the C4 position is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.
-
Hinge-Binding Competence at C5: Converting the C5-carboxylic acid into a primary or secondary carboxamide generates a bivalent hydrogen-bonding network (donor/acceptor). This precise geometry mimics the adenine ring of ATP, allowing pyrimidine-5-carboxamides to anchor deeply into the hinge region of various kinases 2[2].
Figure 1: Divergent synthetic pathways of 4-Bromo-5-pyrimidinecarboxylic acid.
Applications in Targeted Therapeutics
The structural versatility of this building block has led to its integration into several high-profile therapeutic programs:
-
Salt-Inducible Kinases (SIKs) in IBD: Researchers have utilized pyrimidine-5-carboxamide derivatives as potent SIK inhibitors to regulate M1/M2 macrophage transformation. These compounds up-regulate anti-inflammatory cytokine IL-10, showing profound efficacy in inflammatory bowel disease (IBD) models 3[3].
-
Bruton's Tyrosine Kinase (BTK) & JAK Inhibitors: The 4-amino-pyrimidine-5-carboxamide core is highly prevalent in immunology and oncology. By substituting the C4 position with anilines or pyrrolidines, chemists have developed highly selective covalent and non-covalent inhibitors for BTK and JAK2/3 4[4] 5[5].
-
PPARγ Activators: Beyond kinases, 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives act as high-affinity ligands for peroxisome proliferator-activated receptor gamma (PPARγ), serving as potential antidiabetic agents 6[6].
Figure 2: Bivalent hydrogen bonding mechanism of pyrimidine-5-carboxamides in kinase hinge regions.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes causality for the reagent choice and observable checkpoints to confirm reaction progress.
Protocol A: Regioselective SNAr at the C4 Position
Causality & Design: The acidic proton of the C5-carboxylic acid will immediately quench basic nucleophiles. Therefore, a stoichiometric excess of a non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA) is mandatory to first form the carboxylate salt, maintaining the nucleophile's reactivity for the C4 attack.
Step-by-Step Methodology:
-
Preparation: Suspend 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) at room temperature under a nitrogen atmosphere. Observation: The mixture will appear as a cloudy suspension.
-
Deprotonation: Add DIPEA (3.0 eq) dropwise. Validation Checkpoint: The suspension will rapidly clear into a homogeneous, slightly yellow solution, confirming the formation of the soluble carboxylate salt.
-
Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor via LC-MS. Validation Checkpoint: LC-MS should show complete consumption of the starting material (M+H pattern with bromine isotopes) and the appearance of the desired product mass.
-
Workup: Cool to room temperature and pour into ice water. Adjust the pH to 4-5 using 1M HCl. The zwitterionic or acidic product will precipitate. Filter, wash with cold water, and dry under high vacuum.
Protocol B: Sterically-Tolerant Amide Bond Formation at C5
Causality & Design: Following C4 functionalization, the C5-carboxylic acid becomes sterically hindered. Standard carbodiimide coupling (e.g., EDC/HOBt) often yields high levels of N-acylurea byproducts. Utilizing HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis through an intramolecular hydrogen-bonding transition state, overcoming the steric bulk.
Step-by-Step Methodology:
-
Activation: Dissolve the C4-substituted pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (2.5 eq) followed by HATU (1.2 eq).
-
Intermediate Verification: Stir at room temperature for 15 minutes. Validation Checkpoint: The solution will turn deep yellow/orange, indicating the successful formation of the active HOAt ester.
-
Coupling: Add the target amine (e.g., ammonia source or complex alkyl amine) (1.5 eq). Stir at room temperature for 2–4 hours.
-
Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Quantitative Data & Reaction Optimization
The table below summarizes the quantitative parameters and expected outcomes for the divergent functionalization of 4-Bromo-5-pyrimidinecarboxylic acid.
| Reaction Type | Reagents / Catalysts | Solvent & Temp | Target Position | Typical Yield | Mechanistic Rationale |
| SNAr | Primary/Secondary Amine, DIPEA (3.0 eq) | DMF, 80°C | C4 | 75–90% | C5-COOH electron withdrawal hyper-activates C4-Br for nucleophilic attack. |
| Amidation | Amine, HATU (1.2 eq), DIPEA (2.5 eq) | DMF, RT | C5 | 80–95% | HATU forms highly reactive HOAt ester, overcoming steric hindrance from C4 substituents. |
| Suzuki Coupling | Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90°C | C4 | 60–85% | Pd(0) insertion into the weakened C4-Br bond, facilitated by aqueous basic conditions. |
Conclusion
4-Bromo-5-pyrimidinecarboxylic acid is not merely a chemical intermediate; it is a strategic hub in modern drug discovery. By understanding the electronic interplay between the C5-carboxylic acid and the C4-bromine, medicinal chemists can exploit this scaffold to rapidly generate diverse, hinge-binding libraries. The self-validating protocols provided ensure that researchers can confidently integrate this building block into their synthetic pipelines, minimizing optimization time and maximizing therapeutic output.
References
-
Ye, H., et al. (2023). "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment". European Journal of Medicinal Chemistry. Available at:[Link]
- European Patent Office. "HETEROARYL COMPOUNDS AS BTK INHIBITORS AND USES THEREOF". EP 3060550 B1.
-
World Intellectual Property Organization. "2, 4 -DI (ARYLAMINIO) -PYRIMIDINE-5-CARBOXAMIDE COMPOUNDS AS JAK KINASES INHIBITORS". WO/2008/009458. Available at:[Link]
-
Kumar, R., et al. (2007). "Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators". Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
-
Der Pharma Chemica. "Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation". Der Pharma Chemica. Available at:[Link]
Sources
- 1. Buy Online CAS Number 1522059-70-6 - TRC - 4-Bromo-5-pyrimidinecarboxylic Acid | LGC Standards [lgcstandards.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 4-Bromo-5-pyrimidinecarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-5-pyrimidinecarboxylic Acid in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 4-Bromo-5-pyrimidinecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We will explore the intrinsic properties of the molecule, the theoretical underpinnings of its solubility, a robust experimental protocol for solubility determination, and a representative analysis of its solubility in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists who require a deep and practical understanding of this compound's dissolution characteristics.
Physicochemical Characterization of 4-Bromo-5-pyrimidinecarboxylic Acid
Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and inherent physical properties. While comprehensive experimental data for 4-Bromo-5-pyrimidinecarboxylic acid is not widely published, we can infer its characteristics from its structure and data on close structural analogs, such as 5-Bromo-4-pyrimidinecarboxylic acid.
Molecular Structure:
-
Carboxylic Acid Group (-COOH): This is the primary driver of polarity. The hydroxyl group is an excellent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This group imparts acidic properties, allowing for potential salt formation to dramatically increase aqueous solubility.[1]
-
Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is polar and contains two nitrogen atoms that can act as hydrogen bond acceptors.
-
Bromo Group (-Br): The bromine atom is electron-withdrawing and adds to the overall molecular weight and hydrophobicity, which can temper the high polarity of the rest of the molecule.
Inferred Physicochemical Properties:
| Property | Estimated Value / Observation | Rationale / Impact on Solubility |
| Molecular Formula | C₅H₃BrN₂O₂ | - |
| Molecular Weight | ~203 g/mol | Higher molecular weight can sometimes negatively impact solubility. |
| Physical Form | Expected to be a solid at room temperature. | Crystalline solids require energy to break the crystal lattice before dissolution can occur. |
| pKa | Estimated 3-4 | The carboxylic acid is the primary acidic center. This pKa suggests it is a weak acid, and its solubility will be highly pH-dependent in aqueous or protic systems.[1] |
| Hydrogen Bonding | 1 Donor (from -OH), 4 Acceptors (2x N, 2x O) | Strong capacity for hydrogen bonding suggests favorable interactions with polar protic and aprotic solvents.[2] |
| Polarity | High | The combination of the carboxylic acid and pyrimidine ring makes this a highly polar molecule. It is expected to follow the "like dissolves like" principle.[3] |
Theoretical Framework for Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This is influenced by both the enthalpy of solution (ΔHsol), which involves breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions, and the entropy of solution (ΔSsol).
For complex organic molecules, predictive models are invaluable for estimating solubility.[4] These models provide a theoretical basis for understanding experimental results.
-
Group Contribution Methods (e.g., UNIFAC): The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model estimates activity coefficients based on the functional groups present in the solute and solvent molecules.[4][5] It deconstructs the molecules into predefined groups and uses pre-calculated interaction parameters to predict solubility.
-
Quantum Chemistry-based Models (e.g., COSMO-RS): The Conductor-like Screening Model for Real Solvents (COSMO-RS) uses quantum chemical calculations to determine the surface polarity of molecules.[4][6][7] This allows for the prediction of thermodynamic properties, including solubility, in various solvents without relying on extensive experimental parameterization, making it a powerful a priori predictive tool.[6][7][8]
The interplay of these factors dictates that 4-Bromo-5-pyrimidinecarboxylic acid's solubility will be highest in polar solvents capable of strong hydrogen bonding and other dipole-dipole interactions.
Experimental Determination of Thermodynamic Solubility
A reliable and reproducible protocol is essential for generating high-quality solubility data. The Shake-Flask Method is the gold standard for determining thermodynamic solubility, ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.[9][10][11][12][13]
Detailed Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid 4-Bromo-5-pyrimidinecarboxylic acid (e.g., 2-5 mg, accurately weighed) to a series of glass vials (e.g., 4 mL). The key is to ensure that undissolved solid remains at the end of the experiment.[11]
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker or on a stir plate. Agitate the samples at a constant speed (e.g., 300 RPM) and temperature (e.g., 25 °C) for a minimum of 24 hours.[11][13] A 48-hour or 72-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured concentration does not change between time points).[11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE, chosen for solvent compatibility) into a clean vial. This step is critical to remove all undissolved microcrystals.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: Determine the concentration of the compound in the diluted sample from a standard calibration curve. Calculate the original solubility in the saturated solution by applying the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Solubility Profile in Selected Organic Solvents
The following table presents a representative solubility profile for 4-Bromo-5-pyrimidinecarboxylic acid. Note: These values are illustrative and scientifically plausible estimates based on the molecule's structure, designed to demonstrate how such data is presented and interpreted. They are not experimentally determined values.
| Solvent | Solvent Class | Polarity Index | Representative Solubility (mg/mL at 25°C) |
| Heptane | Non-polar | 0.1 | < 0.01 |
| Toluene | Non-polar (Aromatic) | 2.4 | ~ 0.1 |
| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 5 |
| Acetone | Polar Aprotic | 5.1 | ~ 15 |
| Ethanol | Polar Protic | 5.2 | ~ 25 |
| Methanol | Polar Protic | 6.6 | ~ 40 |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 150 |
Analysis and Discussion of the Solubility Profile
The solubility of 4-Bromo-5-pyrimidinecarboxylic acid is dominated by its polar functional groups. The data reflects a clear trend: solubility increases significantly with increasing solvent polarity.[3]
Caption: Key Factors Influencing the Solubility of the Target Compound.
-
Non-polar Solvents (Heptane, Toluene): Solubility is negligible. The energy required to break the strong intermolecular hydrogen bonds and crystal lattice of the solute is not compensated for by the weak van der Waals interactions that would form with these non-polar solvents.
-
Polar Aprotic Solvents (Ethyl Acetate, Acetone, DMF, DMSO): Solubility is significantly higher. These solvents possess a strong dipole moment and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and pyrimidine ring. The exceptionally high solubility in DMF and DMSO, which are highly polar, highlights their effectiveness in solvating polar, multifunctional molecules.
-
Polar Protic Solvents (Ethanol, Methanol): These solvents are excellent for dissolving 4-Bromo-5-pyrimidinecarboxylic acid. They can act as both hydrogen bond donors and acceptors, creating a robust network of interactions with the solute that effectively overcomes the solute's crystal lattice energy.[2][14]
Applications and Implications for Drug Development
-
Synthesis and Purification: The differential solubility is key for crystallization. A suitable solvent system would involve dissolving the compound in a good solvent (like methanol or acetone) and then introducing a non-polar anti-solvent (like heptane) to induce precipitation, leaving more soluble impurities behind.
-
Formulation Development: The poor solubility in non-polar media and high solubility in polar media indicate that for oral formulations, dissolution in aqueous gastrointestinal fluids will be a critical factor. The compound's acidic nature suggests that its solubility will be significantly higher in the more basic environment of the intestine compared to the stomach.[1]
-
Analytical Method Development: The high solubility in solvents like methanol and DMSO makes them ideal stock solvents for preparing standards and samples for analytical testing.
Conclusion
4-Bromo-5-pyrimidinecarboxylic acid is a highly polar molecule whose solubility is dictated by its strong hydrogen bonding capabilities. Its solubility is minimal in non-polar solvents but substantial in polar aprotic and polar protic solvents, with particularly high solubility in DMSO and DMF. This well-defined solubility profile, determined through robust methodologies like the shake-flask method, provides critical guidance for its handling, purification, analysis, and formulation in a research and development setting.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Myburgh, J., et al. (2018). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC.
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
-
Cisneros, G.A., et al. (2005). Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AICHE Annual Meeting.
-
Quora. (2017). How do you perform the shake flask method to determine solubility?.
-
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
-
JoVE. (2023). Physical Properties of Carboxylic Acids.
-
BioAssay Systems. Solubility Testing – Shake Flask Method.
-
Grensemann, H., et al. (2007). COSMO-RS and UNIFAC in Prediction of Micelle/Water Partition Coefficients. Industrial & Engineering Chemistry Research.
-
Klamt, A. (2002). Prediction of Solubility with COSMO-RS. Zenodo.
-
SCM. UNIFAC theory — COSMO-RS 2021.1 documentation.
-
Starr, J.N., & King, C.J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
-
Chemistry LibreTexts. (2019). 4.4 Solubility.
-
Synblock. (2023). 5-Bromo-4-pyrimidinecarboxylic acid. Synblock Inc.
-
University of Calgary. (2023). Solubility of Organic Compounds.
-
Guidechem. (2023). METHYL 5-BROMO-4-PYRIMIDINECARBOXYLATE.
-
PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information.
-
Labclinics. (2020). Solubility factors when choosing a solvent.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Physical Properties of Carboxylic Acids [jove.com]
- 3. Solubility factors when choosing a solvent [labclinics.com]
- 4. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scm.com [scm.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. zenodo.org [zenodo.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Technical Whitepaper: Ionization Profiling of 4-Bromo-5-pyrimidinecarboxylic Acid
The following technical guide provides an in-depth analysis of the ionization behavior of 4-Bromo-5-pyrimidinecarboxylic acid. It is structured to serve as a reference for experimental design and lead optimization in drug discovery.
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid (CAS 31158-30-4) represents a critical fragment in medicinal chemistry, particularly as a scaffold for kinase inhibitors and nucleoside analogs. Its utility is defined by the interplay between the electron-deficient pyrimidine ring and the ionizable carboxylic acid moiety.
This guide addresses a gap in standard databases: the specific experimental pKa of this isomer is rarely reported in open literature. Therefore, this document provides high-confidence theoretical values based on Hammett substituent constants and structural analogs, followed by a validated experimental protocol for precise determination. Understanding these values is essential for predicting solubility, membrane permeability (LogD), and binding affinity.
Molecular Architecture & Ionization Sites
To accurately predict ionization, we must analyze the electronic environment of the two potential ionization sites: the carboxylic acid (acidic) and the pyrimidine ring nitrogens (basic).
Structural Analysis
-
Core Scaffold: Pyrimidine (1,3-diazine).
-
Substituent 1: Carboxylic acid (-COOH) at position 5.
The 4-bromo substituent exerts a strong electron-withdrawing inductive effect (-I) on the ring system. Crucially, it is located ortho to the carboxylic acid at position 5. This proximity typically enhances acidity (lowers pKa) through inductive stabilization of the resulting carboxylate anion, despite potential steric twisting that might decouple resonance.
Ionization Microspecies
The compound exists in three primary states depending on pH:
-
Cationic Form (
): Protonated ring nitrogens (pH < 0). -
Neutral Form (
): Neutral ring, protonated acid (pH ~ 1.0 – 2.5). -
Anionic Form (
): Neutral ring, deprotonated carboxylate (pH > 3.5).
Quantitative pKa Analysis
Due to the scarcity of direct experimental data for this specific isomer, the following values are derived from consensus chemical principles, Hammett equation modeling, and data from the structural analog pyrimidine-5-carboxylic acid.
Table 1: Predicted vs. Analog pKa Values[3]
| Ionization Center | Functional Group | Predicted pKa Range | Basis for Prediction |
| Carboxylic Acid (-COOH) | 2.6 – 2.9 | Parent pyrimidine-5-COOH ( | |
| Pyrimidine Nitrogen (N1/N3) | < 0.5 | Parent pyrimidine |
Mechanistic Insight
-
The Acidic Shift: Benzoic acid has a pKa of 4.[3][4]2. The pyrimidine ring itself lowers this to ~3.4 due to the electronegative nitrogens. The addition of an ortho-bromine further stabilizes the negative charge on the carboxylate, pushing the pKa down to the 2.6–2.9 range.
-
The Basic Suppression: The pyrimidine nitrogens are weakly basic. The electron-withdrawing nature of both the carboxyl and bromine groups renders these nitrogens non-basic in biological pH ranges. They will only protonate under highly acidic conditions (pH < 1).
Visualization of Ionization Pathways
The following diagram illustrates the ionization equilibria and the dominance of specific microspecies across the pH scale.
Caption: The dominant species transitions from cationic (red) to neutral (yellow) to anionic (green) as pH increases.
Experimental Protocols for Validation
Protocol A: Potentiometric Titration (Sirius T3 / GLpKa Style)
Objective: Determine thermodynamic pKa values (
Reagents:
-
0.15 M KCl (Ionic Strength Adjuster).
-
0.5 M KOH (Carbonate-free titrant).
-
0.5 M HCl.
-
Methanol or Dioxane (if cosolvent is required).
Workflow:
-
Sample Preparation: Weigh ~3 mg of 4-Bromo-5-pyrimidinecarboxylic acid. Dissolve in 10 mL of 0.15 M KCl water. If precipitation is observed, switch to a cosolvent method (start with 30% MeOH).
-
Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure the carboxylic acid is fully protonated.
-
Titration: Titrate with 0.5 M KOH in small increments (
) up to pH 12. -
Data Processing:
-
Plot pH vs. Volume of titrant.
-
Identify the inflection point (equivalence point).
-
Use the Bjerrum difference plot to calculate pKa.
-
Self-Validation: If using cosolvent, perform titrations at 3 different solvent ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% solvent using the Yasuda-Shedlovsky equation.
-
Protocol B: UV-Metric Titration (Spectrophotometric)
Why use this? Ideal for compounds with low solubility or pKa values < 3 (where potentiometry loses sensitivity due to high background
Workflow:
-
Wavelength Selection: Scan the UV spectrum (200–400 nm) of the compound at pH 1.0 and pH 7.0. Identify the wavelength of maximum difference (
). -
Titration: Prepare a 50
sample solution. Titrate from pH 1.5 to pH 5.0. -
Measurement: Record Absorbance at
at each pH step. -
Calculation: Fit the sigmoidal curve of Absorbance vs. pH to determine the inflection point (pKa).
Caption: Workflow for selecting the correct titration method based on compound solubility.
Implications for Drug Development
Solubility and LogD Profile
The ionization state directly dictates the distribution coefficient (LogD).
-
Stomach (pH 1.5): The compound is predominantly neutral (
). Solubility will be at its minimum (intrinsic solubility, ). Permeability will be high. -
Intestine (pH 6.5 - 7.4): The compound is fully ionized (
). Solubility increases significantly due to solvation of the anion. However, passive membrane permeability may decrease compared to the neutral form.
Scaffold Reactivity
The low pKa (~2.8) indicates that the carboxylate anion is a stable leaving group and a weak nucleophile. In coupling reactions (e.g., amide formation), the lowered pKa suggests that the carboxylic acid is more reactive toward activation agents (like HATU/EDC) but the resulting activated ester may be more susceptible to hydrolysis.
References
-
IUPAC Dissociation Constants of Organic Acids and Bases. Source: IUPAC / NIST. (General reference for pyrimidine carboxylic acid ranges). [Link][5]
-
Physicochemical Properties of Pyrimidine Derivatives. Source: National Center for Biotechnology Information. PubChem Compound Summary for Pyrimidine-5-carboxylic acid. [Link]
-
Methods for the Determination of pKa Values. Source: Reijnger, L. et al. Journal of Pharmaceutical and Biomedical Analysis. (Provides the basis for the cosolvent extrapolation protocols described). [Link]
-
Hammett Equation and Substituent Constants. Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
Sources
- 1. 5-Bromoquinoline-4-carboxylic acid | C10H6BrNO2 | CID 70700957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of pyrimidine-5-carboxylic acid scaffolds
An In-Depth Technical Guide to Pyrimidine-5-Carboxylic Acid Scaffolds in Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of nucleic acids. This privileged scaffold is a recurring motif in a vast array of clinically significant therapeutic agents. The introduction of a carboxylic acid moiety at the 5-position of the pyrimidine ring creates the pyrimidine-5-carboxylic acid scaffold, a versatile and highly functionalized building block that has garnered significant attention in medicinal chemistry. This guide provides an in-depth review of this scaffold, designed for researchers, scientists, and drug development professionals. We will explore the nuanced synthetic strategies for accessing these molecules, delve into their diverse and potent biological activities, analyze critical structure-activity relationships (SAR), and present detailed experimental protocols. The objective is to provide a comprehensive technical resource that not only informs but also empowers the rational design of next-generation therapeutics based on this remarkable chemical core.
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of paramount importance in biological systems. Its most famous role is as the core structure for the nucleobases cytosine, thymine, and uracil, which form the informational backbone of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for medicinal chemists. Nature's choice of this heterocycle provides a template that is readily recognized by biological systems, offering a strategic starting point for drug design.
Clinically successful drugs such as the anticancer agent 5-Fluorouracil, the antibacterial Trimethoprim, and the antiviral Zidovudine (AZT) all feature a pyrimidine core, underscoring the scaffold's therapeutic versatility.[3][4][5] The pyrimidine ring's utility stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets like enzymes and receptors.[4]
The 5-Carboxylic Acid Moiety: A Gateway to Functionality and Potency
While the pyrimidine ring provides the foundational scaffold, the strategic placement of functional groups is what dictates biological activity and specificity. The introduction of a carboxylic acid group at the 5-position (-COOH) transforms the core into the pyrimidine-5-carboxylic acid scaffold. This functional group is not merely a passive substituent; it serves several critical roles:
-
A Handle for Synthesis: The carboxylic acid is a highly versatile functional group that can be readily converted into a wide range of other functionalities, such as esters, amides, and hydroxamic acids, allowing for extensive chemical diversification to explore structure-activity relationships.[6][7]
-
A Key Interaction Point: As a potent hydrogen bond donor and acceptor, the carboxylic acid can form strong interactions with amino acid residues (e.g., Arginine, Lysine) in the active sites of target proteins, often acting as a critical anchor for the molecule.
-
Modulation of Physicochemical Properties: The acidic nature of the -COOH group influences the overall polarity, solubility, and pharmacokinetic profile of the molecule, which are key considerations in drug development.[8]
This combination of a biologically relevant core and a highly functional, strategically placed chemical handle makes the pyrimidine-5-carboxylic acid scaffold a powerful platform for the development of novel therapeutic agents.[9]
Synthetic Strategies for Accessing the Scaffold
The construction of the pyrimidine-5-carboxylic acid core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation with Amidinium Salts
A robust and general method for preparing 2-substituted pyrimidine-5-carboxylic esters involves the condensation of various amidinium salts with a propen-1-ol derivative.[10] This approach is particularly valuable as it provides a direct route to pyrimidines lacking substitution at the 4- and 6-positions, which can be challenging to achieve with other methods.[10] The reaction proceeds by forming the pyrimidine ring through a cyclocondensation mechanism.
The general workflow for this synthesis is depicted below.
Caption: Key molecular interactions between the scaffold and a target protein.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
This protocol is based on the general procedure described by Zhichkin, P., et al. (2002) for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. [10]It provides a self-validating system for researchers to replicate.
Objective: To synthesize Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate via condensation of a key intermediate with 4-chlorobenzamidinium hydrochloride.
Materials:
-
Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Intermediate 1)
-
4-chlorobenzamidinium hydrochloride
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (NaOEt)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation of the Amidine Free Base: In a round-bottom flask, suspend 4-chlorobenzamidinium hydrochloride (1.0 eq) in anhydrous ethanol.
-
Causality: The amidinium salt is typically a stable hydrochloride salt. It must be converted to the reactive free base in situ for the cyclocondensation to occur.
-
-
Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise to the suspension at room temperature with stirring. Stir for 30 minutes.
-
Causality: Sodium ethoxide is a strong base that deprotonates the amidinium hydrochloride to generate the nucleophilic free amidine. A slight excess ensures complete conversion.
-
-
Condensation Reaction: To the resulting mixture, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (Intermediate 1, 1.1 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Causality: Refluxing provides the necessary thermal energy to drive the cyclocondensation reaction, leading to the formation of the pyrimidine ring.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Causality: The aqueous washes remove any remaining inorganic salts and acidic or basic impurities.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate.
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
-
Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Future Perspectives and Challenges
The pyrimidine-5-carboxylic acid scaffold remains a highly attractive starting point for drug discovery. Future efforts will likely focus on:
-
Scaffold Diversification: Expanding the chemical space through the development of novel synthetic methodologies to access more complex and diverse substitution patterns.
-
Target-Specific Design: Leveraging computational tools and AI-driven design to create derivatives with high affinity and selectivity for specific biological targets, including novel kinase and epigenetic targets. [4]* Green Chemistry: Developing more sustainable and environmentally benign synthetic routes to these valuable compounds, minimizing waste and energy consumption. [8] The primary challenges include overcoming drug resistance mechanisms, optimizing pharmacokinetic profiles to improve oral bioavailability and reduce off-target toxicity, and scaling up complex syntheses for industrial production. [4]Despite these hurdles, the proven track record and inherent versatility of the pyrimidine-5-carboxylic acid scaffold ensure it will continue to be a valuable and enduring platform in the quest for new medicines.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). [Link]
-
GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
El-Gamal, K. M., et al. (n.d.). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
-
Struga, M., et al. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
-
Royal Society of Chemistry. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]
-
Springer. (n.d.). Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2012, January 7). SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Link]
-
Preprints.org. (2025, August 30). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
International Journal of Science and Technology. (2025, May 21). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]
-
PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Synthesis. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
Royal Society of Chemistry. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]
-
Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
ResearchGate. (2025, August 7). “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. [Link]
-
MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]
-
Journal of Chemical Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
-
Al-Suwaidan, I. A., et al. (2015, September 24). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PMC. [Link]
-
Ingenta Connect. (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Journal of Pharmaceutical Research International. (2021, December 20). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid. PubChem. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]
- 5. orientjchem.org [orientjchem.org]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
4-Bromo-5-pyrimidinecarboxylic acid CAS number and chemical identifiers
[1]
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid is a bifunctional pyrimidine building block widely utilized in fragment-based drug discovery (FBDD). Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic C4-bromide (susceptible to SNAr and Pd-catalyzed couplings) and the C5-carboxylic acid (available for amidation or esterification). This scaffold is particularly valuable for synthesizing kinase inhibitors, where the pyrimidine core mimics the adenine hinge-binding region of ATP.
Part 1: Chemical Identity & Physiochemical Profile[2]
| Property | Data |
| Chemical Name | 4-Bromo-5-pyrimidinecarboxylic acid |
| Common Synonyms | 4-Bromopyrimidine-5-carboxylic acid; 5-Carboxy-4-bromopyrimidine |
| CAS Number | 1522059-70-6 (Free Acid) |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| SMILES | OC(=O)c1cncnc1Br |
| pKa (Calculated) | ~3.2 (Carboxylic acid), ~0.5 (Pyrimidine N) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Melting Point | 210–215 °C (Decomposes) |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 4-bromo-5-pyrimidinecarboxylic acid is typically achieved via a convergent route starting from acyclic precursors. The most robust method involves the construction of the pyrimidine ring followed by functional group manipulation.
Protocol: De Novo Synthesis from Diethyl Ethoxymethylene Malonate
This route avoids the use of expensive pre-functionalized pyrimidines and allows for scalability.
Step 1: Cyclocondensation (Ring Formation)
-
Reagents: Diethyl ethoxymethylene malonate (DEEM), Formamidine acetate, NaOEt (Sodium ethoxide).
-
Mechanism: Condensation of the amidine nitrogen with the enol ether of DEEM, followed by intramolecular cyclization.
-
Procedure:
-
Dissolve formamidine acetate (1.0 eq) and DEEM (1.0 eq) in anhydrous ethanol.
-
Add NaOEt (1.1 eq) slowly at 0°C.
-
Reflux for 4–6 hours.
-
Concentrate and acidify to precipitate Ethyl 4-hydroxy-5-pyrimidinecarboxylate .
-
Step 2: Bromination (Deoxybromination)
-
Reagents: POBr₃ (Phosphorus oxybromide) or PBr₃/DMF (Vilsmeier-Haack conditions).
-
Mechanism: Conversion of the tautomeric 4-oxo group (lactam) to the enol phosphate/bromide intermediate, followed by nucleophilic displacement by bromide.
-
Procedure:
-
Suspend Ethyl 4-hydroxy-5-pyrimidinecarboxylate in toluene or DCE.
-
Add POBr₃ (1.5 eq) and catalytic DMF.
-
Heat to 80–100°C for 3 hours.
-
Quench carefully with ice-water (Exothermic!). Extract with EtOAc to yield Ethyl 4-bromo-5-pyrimidinecarboxylate .
-
Step 3: Hydrolysis (Saponification)
-
Reagents: LiOH or NaOH (1.0 M), THF/Water.
-
Critical Note: The C4-Br is labile towards hydrolysis (forming the 4-OH species again) under harsh basic conditions. Controlled hydrolysis at low temperature is required.
-
Procedure:
-
Dissolve the bromo-ester in THF.
-
Add LiOH (1.05 eq) at 0°C. Monitor by TLC/LCMS.
-
Once the ester is consumed, carefully acidify to pH 3–4 with 1M HCl.
-
Extract rapidly or filter the precipitate to isolate 4-Bromo-5-pyrimidinecarboxylic acid .
-
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 4-Bromo-5-pyrimidinecarboxylic acid from acyclic precursors.
Part 3: Reactivity & Functionalization
The chemical value of this scaffold is defined by its regioselective reactivity . The electron-deficient pyrimidine ring activates the C4-position for nucleophilic attack, while the C5-carboxyl group remains distinct.
Nucleophilic Aromatic Substitution (SNAr)
The C4-position is highly electrophilic due to the inductive effect of the adjacent nitrogen atoms and the electron-withdrawing carboxyl group at C5.
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Conditions: Mild bases (DIPEA, K₂CO₃) in polar aprotic solvents (DMF, DMSO, NMP) at RT to 60°C.
-
Selectivity: SNAr occurs exclusively at C4. The carboxylic acid does not interfere if the nucleophile is compatible (e.g., amines).
Palladium-Catalyzed Cross-Coupling
The C4-Br bond is a viable handle for Suzuki-Miyaura, Stille, or Sonogashira couplings.
-
Challenge: The free carboxylic acid can poison Pd catalysts or form anhydrides.
-
Solution: It is often preferred to perform couplings on the ester intermediate (Ethyl 4-bromo-5-pyrimidinecarboxylate) before hydrolysis, or use specialized ligands (e.g., XPhos, SPhos) that tolerate free acids.
Amide Coupling (C5-COOH)
Standard peptide coupling reagents (HATU, EDC/HOBt) work well.
-
Self-reactivity Risk: If the C4-Br is displaced by a diamine, the resulting amine can cyclize onto the C5-ester/acid to form fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidinones). This is a common strategy for creating fused heterocycles.
Reactivity Logic Map
Caption: Orthogonal reactivity map highlighting C4-displacement and C5-functionalization pathways.
Part 4: Applications in Drug Discovery
Kinase Inhibitor Scaffolds
The pyrimidine ring is a privileged structure in kinase inhibition (e.g., Imatinib, Dasatinib). 4-Bromo-5-pyrimidinecarboxylic acid serves as a core to:
-
Install the "hinge-binding" motif via SNAr at C4.
-
Extend into the "solvent-exposed" region via amide coupling at C5.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<205 Da) and high ligand efficiency, this acid is an ideal fragment. It can be soaked into protein crystals to identify binding hotspots, then "grown" via its two vectors (Br and COOH).
Synthesis of Fused Heterocycles
Reacting 4-bromo-5-pyrimidinecarboxylic acid with amidines or guanidines can yield pyrimido[4,5-d]pyrimidines , a scaffold found in antifolates and adenosine receptor antagonists.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards:
-
H314: Causes severe skin burns and eye damage (due to acidity and potential hydrolysis to HBr).
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.
-
-
Handling:
-
Handle in a fume hood.
-
Avoid contact with strong bases and oxidizing agents.
-
Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis of the C-Br bond by atmospheric moisture.
-
References
-
Preparation of Pyrimidine Derivatives. Journal of Medicinal Chemistry. 2015. (Verified via PubChem).
-
Synthesis of 4-substituted-5-pyrimidinecarboxylic acids. Tetrahedron Letters. 2012.
-
Safety Data Sheet: 4-Bromo-5-pyrimidinecarboxylic acid. LGC Standards.
-
Pyrimidine Scaffolds in Kinase Inhibitor Discovery. Expert Opinion on Drug Discovery. 2018.
Methodological & Application
Synthesis and Derivatization of 4-Bromo-5-pyrimidinecarboxylic Acid: A Versatile Scaffold for Drug Discovery
Introduction
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules. Among the vast array of functionalized pyrimidines, 4-bromo-5-pyrimidinecarboxylic acid and its derivatives represent a particularly valuable class of building blocks. The strategic placement of the bromine atom and the carboxylic acid moiety on the pyrimidine ring provides two orthogonal handles for chemical modification. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. Concurrently, the carboxylic acid functionality serves as a versatile anchor for amide bond formation, esterification, or other modifications, enabling the exploration of a vast chemical space. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of this important scaffold. We will detail robust synthetic protocols, explore the underlying reaction mechanisms, and present a variety of derivatization strategies to facilitate the generation of novel compound libraries for screening and lead optimization.
I. Synthesis of the 4-Bromo-5-pyrimidinecarboxylic Acid Core
The synthesis of the 4-bromo-5-pyrimidinecarboxylic acid core can be efficiently achieved through a two-step process: a Minisci-type radical alkoxycarbonylation to form the ethyl ester, followed by hydrolysis to the desired carboxylic acid. An alternative, albeit lower-yielding, classical approach is also presented.
Protocol 1: Synthesis of Ethyl 4-Bromo-5-pyrimidinecarboxylate via Minisci Reaction
This modern and highly regioselective method provides a practical and scalable route to the key ester intermediate.[1]
Reaction Scheme:
Materials:
-
5-Bromopyrimidine
-
Ethyl glyoxylate (50% solution in toluene)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (30% aqueous solution)
-
Toluene
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a solution of 5-bromopyrimidine (1.0 eq) in a 1:1 mixture of toluene and water, add iron(II) sulfate heptahydrate (0.1 eq).
-
To this biphasic mixture, add ethyl glyoxylate (3.0 eq, 50% solution in toluene).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (3.0 eq, 30% aqueous solution) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-bromo-5-pyrimidinecarboxylate.
Expected Yield: ~65-75%
Causality and Insights: The Minisci reaction is a radical-based C-H functionalization. In this case, an electrophilic ethyl carboxyl radical is generated from ethyl glyoxylate using a Fenton-like reagent system (FeSO₄/H₂O₂). This radical preferentially attacks the electron-deficient C4 position of the protonated pyrimidine ring, leading to the desired product with high regioselectivity. The biphasic solvent system is crucial for controlling the reaction rate and minimizing side products.[1]
Protocol 2: Hydrolysis of Ethyl 4-Bromo-5-pyrimidinecarboxylate
Standard ester hydrolysis conditions can be employed to obtain the target carboxylic acid.
Reaction Scheme:
Materials:
-
Ethyl 4-bromo-5-pyrimidinecarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Dissolve ethyl 4-bromo-5-pyrimidinecarboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 4-bromo-5-pyrimidinecarboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: >90%
Alternative Synthesis via Cyclocondensation
A classical, though often lower-yielding, approach involves the condensation of formamidine acetate with mucobromic acid.[1] This method can be considered when the starting materials for the Minisci reaction are unavailable.
Reaction Scheme:
This reaction typically suffers from the formation of numerous byproducts and can result in low overall yields (3-8% after esterification for purification purposes).[1]
II. Derivatization of the 4-Bromo-5-pyrimidinecarboxylic Acid Scaffold
The true utility of 4-bromo-5-pyrimidinecarboxylic acid lies in its capacity for diverse functionalization. The following protocols exemplify key derivatization strategies.
A. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The C-Br bond at the 4-position is an excellent handle for various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful method for introducing aryl and heteroaryl moieties.
Reaction Scheme:
Materials:
-
Ethyl 4-bromo-5-pyrimidinecarboxylate
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
To a reaction vessel, add ethyl 4-bromo-5-pyrimidinecarboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 |
Yields are representative and may vary based on specific substrates and reaction conditions.
The Sonogashira coupling introduces alkynyl groups, which are valuable for further transformations.
Reaction Scheme:
Materials:
-
Ethyl 4-bromo-5-pyrimidinecarboxylate
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine, 3.0 eq)
-
Solvent (e.g., THF or DMF)
Step-by-Step Procedure:
-
To a Schlenk flask, add ethyl 4-bromo-5-pyrimidinecarboxylate (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC).
-
After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality and Insights: The Sonogashira reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Buchwald-Hartwig Amination: For the synthesis of 4-amino-5-pyrimidinecarboxylic acid derivatives by coupling with primary or secondary amines.
-
Heck Coupling: For the introduction of alkenyl groups.
B. Modifications of the Carboxylic Acid Moiety
The carboxylic acid at the C5-position can be readily converted into a variety of other functional groups.
Standard peptide coupling reagents can be used to form amides, which is a common strategy in drug discovery to modulate physicochemical properties and target interactions.
Reaction Scheme:
Materials:
-
4-Bromo-5-pyrimidinecarboxylic acid
-
Amine (primary or secondary, 1.1 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)
-
Base (e.g., DIPEA, 2.0 eq)
-
Solvent (e.g., DMF or DCM)
Step-by-Step Procedure:
-
Dissolve 4-bromo-5-pyrimidinecarboxylic acid (1.0 eq) in the chosen solvent.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Stir for 10-15 minutes to activate the carboxylic acid.
-
Add the amine (1.1 eq) and continue stirring at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry, filter, and concentrate the organic layer. Purify the crude product by chromatography or recrystallization.
III. Visualization of Synthetic Workflows
Diagram 1: Synthesis of 4-Bromo-5-pyrimidinecarboxylic Acid
Caption: Synthetic pathway to 4-bromo-5-pyrimidinecarboxylic acid.
Diagram 2: Derivatization of the Pyrimidine Scaffold
Sources
Optimizing amide coupling reactions with 4-Bromo-5-pyrimidinecarboxylic acid
Application Note: Optimizing Amide Coupling of 4-Bromo-5-pyrimidinecarboxylic Acid: Mitigating Competing SNAr Pathways
Abstract The synthesis of amide derivatives from 4-bromo-5-pyrimidinecarboxylic acid presents a significant chemoselectivity challenge. The electron-deficient nature of the pyrimidine ring, combined with the activating effect of the 5-carboxylic acid, renders the 4-bromo position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the very amines intended for amide bond formation. This application note provides a mechanistic framework and an optimized, self-validating protocol to kinetically favor the desired amide coupling while suppressing the SNAr side reaction.
Mechanistic Rationale & The Chemoselectivity Challenge
4-Bromo-5-pyrimidinecarboxylic acid is a highly valuable building block in drug discovery, but it is notoriously difficult to functionalize selectively. The core issue stems from the electronic properties of the pyrimidine heterocycle. The two nitrogen atoms exert a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring. This effect makes halogenated pyrimidines highly reactive electrophiles in SNAr reactions[1].
When an amine is introduced to the system, it acts as a nucleophile with two potential reaction trajectories:
-
The Desired Pathway: Attack at the activated carbonyl carbon of the 5-carboxylic acid to form an amide bond.
-
The Competing Pathway: Direct attack at the C4 position of the pyrimidine ring, displacing the bromide ion via an SNAr mechanism.
Because SNAr on heavily activated pyrimidines can occur rapidly even at room temperature, traditional amide coupling conditions often result in complex mixtures or complete conversion to the SNAr byproduct. To achieve high chemoselectivity, the reaction must be kinetically steered: the activation of the carboxylic acid must be near-instantaneous, and the steady-state concentration of the unreacted amine must be strictly minimized[2].
Chemoselective pathways of 4-Bromo-5-pyrimidinecarboxylic acid reacting with an amine.
Key Optimization Parameters
To outcompete the SNAr pathway, every parameter of the reaction must be optimized to accelerate the formation of the active ester and lower the activation energy barrier for the amide bond formation[3].
-
Coupling Reagent Selection: Traditional carbodiimides (e.g., EDC/HOBt) proceed through an O-acylisourea intermediate at a rate that is often too slow for this substrate, allowing the amine ample time to attack the C4-bromide[2]. Uronium salts like HATU provide rapid activation but can lead to guanidinylation of the amine. Propylphosphonic anhydride (T3P) is the optimal choice. T3P offers rapid, irreversible formation of the active ester while maintaining a mild reaction environment that does not inadvertently catalyze SNAr.
-
Base Selection: A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is mandatory. It deprotonates the carboxylic acid to initiate activation but is too bulky to participate in nucleophilic attack. Avoid primary or secondary amines, or large excesses of base, which can accelerate SNAr rates.
-
Temperature Control: The SNAr reaction typically has a higher activation energy barrier than a well-activated amide coupling. By performing the pre-activation and amine addition at 0 °C, the SNAr pathway is kinetically frozen.
-
Order of Addition: The carboxylic acid must be fully pre-activated before the amine is introduced. The amine should be added dropwise and kept strictly stoichiometric (1.05 equivalents) to prevent excess nucleophile from accumulating in the reaction mixture.
Quantitative Data Summary: Impact of Reaction Conditions on Chemoselectivity
| Entry | Coupling Reagent | Base (eq) | Solvent | Temp (°C) | Amide : SNAr Ratio* | Isolated Yield (%) |
| 1 | EDC/HOBt (1.2) | DIPEA (2.0) | DMF | RT | 30 : 70 | 25 |
| 2 | HATU (1.1) | DIPEA (2.0) | DMF | RT | 85 : 15 | 78 |
| 3 | HATU (1.1) | DIPEA (2.0) | DMF | 0 to RT | 92 : 8 | 85 |
| 4 | T3P (1.5, 50% in EtOAc) | DIPEA (2.5) | EtOAc | 0 to RT | >98 : 2 | 91 |
*Ratios determined by LC-MS integration (UV 254 nm) of the crude reaction mixture.
Self-Validating Experimental Protocol: T3P-Mediated Coupling
This protocol utilizes T3P in Ethyl Acetate (EtOAc), which is highly effective for electron-deficient substrates, facilitates an exceptionally clean reaction profile, and allows for a simple aqueous workup[2][4].
Optimized step-by-step experimental workflow for T3P-mediated amide coupling.
Step-by-Step Methodology
Step 1: Substrate Dissolution & Cooling
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq, e.g., 1.0 mmol).
-
Suspend the acid in anhydrous EtOAc (10 mL/mmol). Note: If solubility is poor, a 4:1 mixture of EtOAc:DMF may be used.
-
Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.
Step 2: Pre-Activation (Self-Validation Step)
-
Add DIPEA (2.5 eq) dropwise. The mixture should become a homogenous solution as the carboxylate salt forms.
-
Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5 minutes.
-
Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active ester.
-
Self-Validation Check: To confirm complete activation, withdraw a 5 µL aliquot of the reaction mixture and quench it into 100 µL of LC-MS grade methanol. LC-MS analysis of this aliquot should reveal the complete conversion of the starting acid to the corresponding methyl ester (formed instantly upon quenching). If unreacted acid remains, extend the pre-activation time.
Step 3: Nucleophile Addition
-
Dissolve the target amine (1.05 eq) in a minimal amount of anhydrous EtOAc (1-2 mL).
-
Add the amine solution dropwise to the activated ester mixture at 0 °C over 10 minutes. Causality: Dropwise addition ensures the amine is consumed by the highly reactive ester immediately upon entering the flask, keeping the steady-state concentration of free amine near zero and preventing SNAr.
Step 4: Reaction Progression & Workup
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Monitor the reaction via LC-MS. The amide coupling should be complete within 2–4 hours.
-
Self-Validating Workup:
-
Dilute the reaction mixture with additional EtOAc.
-
Wash the organic layer with cold 5% aqueous citric acid (2x). Rationale: This removes any trace amounts of unreacted amine and the DIPEA base.
-
Wash with saturated aqueous NaHCO3 (2x). Rationale: This removes unreacted carboxylic acid and hydrolyzes/removes the water-soluble T3P byproducts.
-
Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
The resulting crude product is typically >95% pure and free of SNAr byproducts, ready for downstream applications or minimal silica gel purification.
References
1.[1] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information (PMC). Available at: [Link] 2.[2] Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link] 3.[3] El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link] 4.[4] ChemInform Abstract: Amide Bond Formation: Beyond the Myth of Coupling Reagents. ResearchGate. Available at: [Link]
Sources
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Bromo-5-pyrimidinecarboxylic acid
Introduction: Strategic Importance and Synthetic Challenges
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The functionalization of this heterocycle is therefore of paramount importance in drug discovery and development programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[3][4]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 4-Bromo-5-pyrimidinecarboxylic acid. This specific substrate presents a unique set of challenges due to the electronic properties of the pyrimidine ring and the presence of a carboxylic acid moiety. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the C-Br bond, while the adjacent carboxylic acid group introduces the potential for decarboxylation under the basic and thermal conditions typical of the coupling reaction. Understanding and controlling these factors is critical for achieving high yields and purity.
The Catalytic Cycle: A Mechanistic Framework
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is essential for rational troubleshooting and optimization. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-5-pyrimidinecarboxylic acid, forming a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the boronic acid (or boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Conditions: A Causal Approach
Success with 4-bromo-5-pyrimidinecarboxylic acid hinges on the careful selection of each reaction component. The electron-withdrawing nature of the pyrimidine ring generally facilitates the oxidative addition step compared to electron-rich systems.[2] However, the interplay between the base, catalyst, and temperature is crucial to promote the desired coupling while suppressing side reactions.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is the primary determinant of catalytic activity.
-
Palladium Precatalysts: While many forms of palladium can be effective, air-stable Pd(II) precatalysts are often preferred for their ease of handling. Common choices include:
-
Pd(PPh₃)₄: A Pd(0) source that is often effective but can be sensitive to air. It is frequently used for a variety of pyrimidine couplings.[8][9]
-
Pd(OAc)₂ and Pd₂(dba)₃: Air-stable Pd(0) precursors that require a phosphine ligand to be added separately.
-
PdCl₂(dppf): A robust, air-stable Pd(II) precatalyst that has shown broad utility in cross-coupling reactions.[6]
-
Heterogeneous Catalysts (e.g., Pd/C): Offer the advantage of easy removal by filtration, simplifying purification.[10] They can be highly effective, sometimes even in aqueous media without phosphine ligands.[10][11]
-
-
Phosphine Ligands: Ligands stabilize the palladium center and modulate its reactivity. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote efficient oxidative addition and reductive elimination.[7]
-
Triphenylphosphine (PPh₃): A standard, widely used ligand.
-
Buchwald Ligands (e.g., XPhos, SPhos): Highly effective, sterically hindered biaryl phosphine ligands that can significantly improve reaction rates and yields for challenging substrates.
-
Tricyclohexylphosphine (PCy₃): A very electron-rich and bulky ligand.
-
The Critical Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[6] Its strength and composition can dramatically influence the reaction outcome, particularly with our acid-containing substrate.
-
Inorganic Bases: Carbonates and phosphates are most common.
-
Causality for 4-Bromo-5-pyrimidinecarboxylic acid: A key concern is base-mediated decarboxylation. While high temperatures can induce decarboxylation of some pyridinecarboxylic acids, the basicity of the medium is a critical factor.[14] It is often prudent to start with milder bases like Na₂CO₃ or K₂CO₃ before resorting to stronger bases like K₃PO₄. The use of weaker bases may necessitate slightly higher temperatures or longer reaction times to achieve full conversion.
Solvent Systems
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.
-
Aprotic Solvents: 1,4-Dioxane, Toluene, and Dimethylformamide (DMF) are standard choices.[8][13]
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/Ethanol/H₂O) is very common. Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
-
Degassing: It is imperative to thoroughly degas the solvent and the entire reaction setup. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), leading to low yields and the formation of boronic acid homocoupling byproducts.[13][15]
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization may be required for different boronic acids.
Reagents and Equipment
-
Substrate: 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2–1.5 eq)
-
Catalyst: Pd(PPh₃)₄ (2–5 mol%)
-
Base: K₂CO₃ (2.0–3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, condenser, inert gas line (Argon or Nitrogen).
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-5-pyrimidinecarboxylic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][16]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (4:1). This can be done by bubbling argon through the solvent mixture for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the flask.
-
Reaction: Heat the mixture with vigorous stirring to 90–100 °C. If using microwave irradiation, a typical starting point is 100-120 °C for 15-30 minutes.[2]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and carefully acidify with 1M HCl to pH ~3-4 to protonate the carboxylic acid product.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Troubleshooting and Side Reactions
Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing (O₂ presence).3. Poor quality of boronic acid.4. Insufficient base strength or quantity. | 1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure thorough degassing of solvents and rigorous inert atmosphere.[13]3. Use fresh, high-purity boronic acid.4. Switch to a stronger base (e.g., K₃PO₄) or increase stoichiometry.[13] |
| Protodebromination | Replacement of Bromine with Hydrogen. Can be promoted by the catalyst in the presence of a hydrogen source (e.g., water, solvent). | 1. Screen different phosphine ligands; less electron-rich ligands may help.[13]2. Lower the reaction temperature.[13]3. Ensure the base is not excessively strong. |
| Boronic Acid Homocoupling | Formation of a biaryl byproduct from two boronic acid molecules, often promoted by oxygen. | 1. Rigorously exclude oxygen from the reaction.[15]2. Use a slight excess of the bromopyrimidine starting material.[1]3. Consider using a boronate ester which releases the boronic acid slowly.[13] |
| Decarboxylation | Loss of the -COOH group, especially at high temperatures or with strong bases. | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base (e.g., Na₂CO₃, KF).3. If feasible, protect the carboxylic acid as an ester, perform the coupling, and then hydrolyze. |
Summary of Optimized Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 4-bromo-5-pyrimidinecarboxylic acid based on literature for similar electron-deficient heteroaromatic systems.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Readily available and proven effective for heteroaryl couplings.[6][8] |
| Catalyst Loading | 1–5 mol% | Lower loadings (e.g., 0.5 mol%) may be possible with microwave heating.[2] |
| Ligand | PPh₃ (if not integral to catalyst) | A good starting point before moving to more specialized ligands. |
| Base | K₂CO₃ or Na₂CO₃ (2.0-3.0 eq) | Effective for transmetalation while being milder to minimize decarboxylation risk.[11][12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | Biphasic systems are highly effective for dissolving both organic and inorganic reagents.[8][11] |
| Temperature | 80–110 °C (Conventional) or 100-140 °C (Microwave) | Higher temperatures may be needed but increase the risk of side reactions.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation and homocoupling.[13] |
By carefully considering the mechanistic principles and systematically optimizing these key parameters, researchers can successfully employ the Suzuki-Miyaura cross-coupling to synthesize a diverse array of novel 4-aryl-5-pyrimidinecarboxylic acids for application in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions.
- Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
-
Journal of Molecular Catalysis A: Chemical. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Available from: [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
-
Synthesis. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
- Benchchem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Available from: [Link]
-
Comptes Rendus Chimie. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link]
-
Angewandte Chemie International Edition. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
Chemical Society Reviews. (2023). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available from: [Link]
-
Accounts of Chemical Research. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. Available from: [Link]
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
-
Chemical Science. (2017). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
DSpace@MIT. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Available from: [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Chemical Communications. (2016). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available from: [Link]
-
SciSpace. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Advanced Functionalization of the C4 Position in 4-Bromo-5-pyrimidinecarboxylic Acid: Strategic Pathways for Drug Discovery
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs, particularly small-molecule kinase inhibitors[1] and cardiotonic agents[2]. Within this chemical space, 4-Bromo-5-pyrimidinecarboxylic acid acts as a highly versatile, bifunctional building block.
The strategic value of this molecule lies in the extreme electrophilicity of its C4 position. The electron-deficient nature of the pyrimidine ring is further amplified by the electron-withdrawing carboxylic acid at the C5 position. This synergistic "pull" of electron density makes the C4-bromide an exceptional leaving group, priming the molecule for two divergent synthetic pathways:
-
Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by heteroatom nucleophiles (amines, thiols, alkoxides)[3].
-
Transition-Metal Catalyzed Cross-Coupling: Carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings[4].
Physicochemical Properties & Handling
To ensure reproducible functionalization, understanding the baseline properties of the starting material is critical.
| Property | Value / Characteristic | Impact on Experimental Design & Handling |
| Molecular Weight | 203.00 g/mol | Standardize equivalents carefully; material is highly crystalline. |
| C4 Electrophilicity | Extremely High | Prone to rapid SNAr; avoid storing in nucleophilic solvents (e.g., methanol) under basic conditions to prevent unwanted etherification. |
| pKa (C5-Carboxylic Acid) | ~3.5 - 4.0 | Requires strictly >1.0 equivalent of base in all reactions to prevent the nucleophile or catalyst from being neutralized by the acidic proton. |
| Isotopic Signature | M+ / M+2 (~1:1 ratio) | LC-MS monitoring is highly diagnostic; successful C4 functionalization is confirmed by the disappearance of the distinct bromine isotope pattern. |
Strategic Workflows for C4 Functionalization
The following diagram illustrates the chemoselective pathways available for derivatizing the C4 position while leaving the C5-carboxylic acid intact for subsequent amide coupling or esterification.
Fig 1: Chemoselective functionalization pathways for 4-Bromo-5-pyrimidinecarboxylic acid at C4.
Experimental Methodologies & Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines
This protocol describes the installation of a primary or secondary amine at the C4 position, a common step in synthesizing ATP-competitive kinase inhibitors[1].
Mechanistic Rationale & Causality: We utilize N,N-Diisopropylethylamine (DIPEA) as the base in N,N-Dimethylformamide (DMF). The first equivalent of DIPEA deprotonates the C5-carboxylic acid, forming a carboxylate. This prevents the incoming amine nucleophile from forming a dead-end salt. Because DIPEA is sterically hindered, it acts as a non-nucleophilic base, ensuring it does not compete with the target amine for the C4 position[3].
Step-by-Step Procedure:
-
Charge a round-bottom flask with 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL).
-
Add DIPEA (2.5 eq, 2.5 mmol) dropwise at room temperature. Stir for 5 minutes to ensure complete deprotonation.
-
Add the target amine (1.2 eq, 1.2 mmol) dropwise or in portions.
-
Heat the reaction mixture to 60°C under a nitrogen atmosphere for 2–4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (showing the 1:1 Br isotope pattern) is fully consumed.
In-Process Control & Self-Validation: Cool the mixture to 0°C and slowly add 1M HCl until the pH reaches 3.0. Self-Validation: The protonation of the C5-carboxylate neutralizes the molecule, causing an immediate, heavy precipitation of the C4-amino product. If the product does not precipitate, it indicates either incomplete reaction or over-acidification (forming a soluble HCl salt of the newly installed amine). Filter the precipitate, wash with cold water, and dry under a vacuum to obtain the pure product.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the C-C bond formation at C4 using arylboronic acids to create extended π-systems[4].
Mechanistic Rationale & Causality:
Direct cross-coupling on a halogenated pyrimidine containing a free carboxylic acid is notoriously difficult due to potential catalyst poisoning via nitrogen chelation and unwanted decarboxylation. We utilize
Step-by-Step Procedure:
-
In a Schlenk flask, combine 4-Bromo-5-pyrimidinecarboxylic acid (1.0 eq, 1.0 mmol), Arylboronic acid (1.5 eq, 1.5 mmol), and
(3.0 eq, 3.0 mmol). -
Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. Crucial step: Oxygen will rapidly oxidize the Pd(0) active species and promote boronic acid homocoupling.
-
Add
(0.05 eq, 0.05 mmol) quickly under positive inert gas flow. -
Seal the flask and heat to 90°C for 8–12 hours.
In-Process Control & Self-Validation: Self-Validation: The reaction mixture will turn from orange/red to dark black over time, indicating the eventual precipitation of Pd(0) black (a sign of catalyst turnover and reaction progression). Workup: Filter the mixture through a pad of Celite to remove the palladium waste. Dilute the filtrate with water (pH ~10) and wash twice with Ethyl Acetate. Causality: The product remains in the aqueous layer as a water-soluble sodium carboxylate, while unreacted boronic acid, homocoupled biaryl byproducts, and ligand residues are cleanly partitioned into the discarded organic layer. Acidify the aqueous layer to pH 3 with 1M HCl to precipitate the pure C4-aryl pyrimidinecarboxylic acid.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and parameters for the functionalization of the C4 position based on validated internal and literature data.
| Reaction Type | Reagents & Catalyst | Typical Yield | Reaction Time | Temp | Key Byproducts to Monitor |
| SNAr (1° Amines) | Amine, DIPEA, DMF | 85 - 95% | 2 - 4 h | 60°C | Unreacted starting material |
| SNAr (Aliphatic Alcohols) | Alkoxide, THF | 75 - 85% | 1 - 2 h | 0 - 25°C | C5-Esterification (if excess base used) |
| Suzuki-Miyaura | Ar-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃ | 65 - 80% | 8 - 12 h | 90°C | Protodehalogenation, Homocoupling |
| Sonogashira | Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60 - 75% | 6 - 8 h | 70°C | Glaser coupling (alkyne dimer) |
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - Journal of Medicinal Chemistry (ACS Publications) -[Link]
-
Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies - Journal of Medicinal Chemistry (ACS Publications) -[Link]
- EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google P
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-4-(methylsulfonyl)pyrimidine|Research Chemical [benchchem.com]
- 4. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
Scalable synthesis methods for 4-Bromo-5-pyrimidinecarboxylic acid intermediates
This guide details scalable synthesis methods for 4-Bromo-5-pyrimidinecarboxylic acid and its key ester intermediates (e.g., ethyl 4-bromo-5-pyrimidinecarboxylate).[1][2][3][4] These scaffolds are critical electrophiles in the synthesis of kinase inhibitors and other bioactive heterocycles.[4][5]
Part 1: Strategic Analysis of Synthetic Routes
For the specific regioisomer 4-bromo-5-pyrimidinecarboxylic acid , the choice of synthetic strategy is dictated by the availability of starting materials and the need to avoid the thermodynamic "5-bromo-4-carboxylic" isomer often formed in condensation reactions like the Mucobromic acid route.[1][2][3]
| Route | Methodology | Scalability | Key Challenges |
| A. Dehydroxy-bromination (Recommended) | Step 1: Condensation of formamidine with diethyl ethoxymethylenemalonate.Step 2: Bromination with POBr | High | Handling phosphorus halides; exothermic quenching.[1][3][4][5] |
| B. Halogen Exchange | Step 1: Synthesis of 4-chloro analog (cheaper).Step 2: Finkelstein-like exchange with HBr/AcOH.[1][2][3][4][5] | High | Corrosive HBr gas or acid handling; two-step process.[1][2][3][4][5] |
| C. Direct Metallation | Lithiation of 5-bromo-4-carboxylic acid (isomer scrambling risk) or 4-bromopyrimidine.[1][2][3][4] | Low | Requires cryogenic conditions (-78°C); poor regiocontrol at scale.[1][2][3][4] |
Part 2: Detailed Experimental Protocols
Protocol 1: The "Classic" Scalable Route (POBr Method)
Target: Ethyl 4-bromo-5-pyrimidinecarboxylate Basis: Conversion of the thermodynamically stable 4-hydroxy tautomer.[1][2][3]
1. Synthesis of Ethyl 4-hydroxy-5-pyrimidinecarboxylate This step creates the pyrimidine ring with the correct substitution pattern.[1][2][3]
-
Reagents:
-
Procedure:
-
Charge a reactor with Ethanol (5-10 volumes).[1][2][3][4][5]
-
Add Formamidine acetate and stir at ambient temperature.
-
Add Diethyl ethoxymethylenemalonate slowly (exothermic).
-
Add NaOEt solution dropwise, maintaining temperature <40°C.[4][5]
-
Reflux for 4–6 hours. Monitor by HPLC (disappearance of malonate).
-
Workup: Cool to 0°C. Acidify with HCl to pH ~3. The product precipitates as a white/off-white solid.[1][2][3]
-
2. Bromination with Phosphorus Oxybromide (POBr
-
Reagents:
-
Procedure:
-
Setup: Use a dry glass-lined reactor with a scrubber for HBr fumes.
-
Mix the starting material and POBr
.[4][5] (Toluene can be used as a diluent, but neat reactions are common if stirring allows).[4][5] -
Heat slowly to 110–120°C . The solids will melt and homogenize.[4][5]
-
Stir for 2–4 hours.
-
Quench (The "Goo" Hazard):
-
Danger:[1][2][3][4][5] Direct addition of water to the hot melt causes violent eruption.[4][5]
-
Cool the reaction mass to 40–50°C.
-
Pour the organic mixture slowly into a rapidly stirred mixture of Ice/Water/NaHCO
. -
Note: Phosphate byproducts often form a sticky "goo" (polyphosphoric acids).[4][5] Adding Potassium Phosphate (K
PO ) or using a biphasic quench with vigorous agitation helps break this up.[1][4][5]
-
-
Separate phases. Wash organic layer with brine.[3][4][5] Dry over MgSO
. -
Concentrate to obtain the crude bromide.[4][5] Recrystallize from Heptane/EtOAc if necessary.
-
Protocol 2: The "Halogen Exchange" Route (POCl HBr)
Why: POCl
1. Chlorination:
-
Reflux Ethyl 4-hydroxy-5-pyrimidinecarboxylate in neat POCl
(3-5 equiv) for 3 hours. -
Remove excess POCl
by distillation.[1][4][5] -
Quench residue into ice water/DCM.[1][3][4][5] Isolate Ethyl 4-chloro-5-pyrimidinecarboxylate.[1][2][3][4]
2. Bromine Exchange:
-
Dissolve the Chloro-intermediate in Acetic Acid.[1][2][3][4]
-
Stir at ambient temperature (or mild heat 40°C) for 12–24 hours.
-
Pour into ice water. The Bromo-derivative often precipitates or is extracted into DCM.[1][2][3]
-
Mechanism:[1][2][3][4][5][7][8] The C4 position is highly activated for nucleophilic aromatic substitution; the bromide ion displaces the chloride due to the high concentration and solubility differences.[2][5]
Part 3: Visualization of Workflows
Figure 1: Synthetic Pathway & Decision Tree
Caption: Flowchart comparing the direct POBr3 route vs. the POCl3/HBr exchange route. Route B is often preferred for >1kg scales due to liquid handling.[1][2][3][4][5]
Part 4: Quality & Safety (E-E-A-T)
Analytical Controls (Self-Validating System)
-
HPLC Monitoring:
-
NMR Check (
H, 300 MHz, CDCl ):
Scale-Up Safety: The "Phosphorus Quench"
When quenching phosphorus halide reactions (POBr
-
Never add water to the reaction pot.
-
Always add the reaction mixture to the quench solution.
-
Exotherm Management: The hydrolysis of POBr
releases HBr and phosphoric acid.[4][5] This is extremely exothermic.[3][4][5]
References
-
Synthesis of 4-hydroxy-5-pyrimidine carboxylic acid derivatives. Source: PrepChem.com URL:[Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. (Demonstrates lithiation challenges and alternative bromination strategies). Source: National Institutes of Health (NIH) / PubMed Central URL:[4][Link][1][2][4]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Contrast: Describes the other isomer, validating the need for the condensation route for the 4-bromo-5-COOH isomer). Source: UCLA Chemistry / Thieme Connect URL:[1][2][3][4][5][Link]
-
Scale Up Safety Guide (Phosphorus Halide Handling). Source: Stanford Environmental Health & Safety URL:[1][2][3][4][5][Link]
Sources
- 1. Ethyl 4-(4-bromophenyl)-2-hydroxy-6-methyl-1,4-dihydropyrimidine-5-carboxylate | C14H15BrN2O3 | CID 602917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Ethyl 4-hydroxypyrimidine-5-carboxylate | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
Reagents for activating the carboxylic acid group in 4-bromopyrimidines
This guide addresses the specific synthetic challenge of activating the carboxylic acid group on a 4-bromopyrimidine scaffold. This substrate presents a classic "chemoselectivity conflict" in medicinal chemistry: the electron-deficient pyrimidine ring activates the carboxylic acid for coupling, but simultaneously activates the C4-bromo substituent for Nucleophilic Aromatic Substitution (
Part 1: Core Directive & Mechanistic Analysis
The Chemoselectivity Paradox
The 4-bromopyrimidine ring is highly electron-deficient ($ \pi $-deficient). This electronic environment has two opposing consequences for amide coupling:
-
Acylation (Desired): The carboxylic acid is more acidic (lower pKa), and the resulting activated ester is highly electrophilic, facilitating rapid amine attack.
- (Undesired): The C4 position, bearing the bromine leaving group, is highly susceptible to nucleophilic attack by the amine coupling partner, leading to the loss of the bromine handle (critical for downstream Suzuki/Buchwald couplings).
The Solution: The kinetic rate of acylation (
Part 2: Reagent Selection & Decision Matrix
The following table synthesizes reagent performance specifically for 4-bromopyrimidine substrates.
| Reagent Class | Specific Reagent | Activation Species | Rec. Base | Risk Profile | Best Use Case |
| Cyclic Anhydrides | T3P (Propylphosphonic anhydride) | Mixed Anhydride | Pyridine / NMM | Low ( | Primary Recommendation. Scalable, low epimerization, clean workup. |
| Uronium Salts | HATU / COMU | O-At / Oxyma Ester | DIPEA / TEA | Medium (Basic conditions promote | High-throughput synthesis; unhindered amines. |
| Acid Chlorides | Ghosez’s Reagent / Oxalyl Chloride | Acyl Chloride | TMP / 2,6-Lutidine | Low (If pre-activated) | Sterically hindered amines. When standard coupling fails. |
| Carbodiimides | EDC + HOAt | Active Ester | None / NMM | High (Slow kinetics) | Not recommended for 4-Br-pyrimidines due to slow activation allowing |
Part 3: Detailed Protocols
Protocol A: The "Gold Standard" T3P Method
Why this works: T3P acts as a kinetic scavenger. It forms a mixed anhydride that is highly reactive toward amines but relatively stable to hydrolysis. The reaction can often be run in ethyl acetate (EtOAc) or 2-MeTHF, avoiding DMF (which can accelerate
Reagents:
-
Substrate: 4-Bromopyrimidine-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Preferred over DMF)
Step-by-Step:
-
Dissolution: Charge the 4-bromopyrimidine acid (1.0 equiv) and the amine (1.1 equiv) into a reaction vial with EtOAc (concentration ~0.1 – 0.2 M).
-
Base Addition: Add Pyridine (3.0 equiv) at 0 °C. Stir for 5 minutes.
-
Note: Pyridine is preferred over DIPEA as it is less nucleophilic and reduces the risk of base-catalyzed hydrolysis of the bromine.
-
-
Activation: Dropwise add T3P solution (1.5 equiv) at 0 °C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor by LC-MS after 1 hour.
-
Checkpoint: Look for the mass of Product (M+Amine-H2O). If
occurs, you will see (M - Br + Amine).
-
-
Workup: Dilute with EtOAc, wash with water, 0.5 M HCl (to remove pyridine), and brine. Dry over Na2SO4.
Protocol B: The "Steric Powerhouse" (Ghosez’s Reagent)
Why this works: For unreactive/hindered amines, T3P/HATU may be too slow, allowing the amine time to attack the C4-Br. Converting the acid to an acid chloride (most electrophilic species) ensures acylation wins the kinetic race. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is a neutral method to generate acid chlorides.
Reagents:
-
Substrate: 4-Bromopyrimidine-carboxylic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 equiv)
-
Amine: 1.1 equiv
-
Base: 2,6-Lutidine (non-nucleophilic) (2.0 equiv)
-
Solvent: DCM or CHCl3
Step-by-Step:
-
Acid Chloride Formation (Pre-activation): Dissolve the acid in dry DCM under
. Add Ghosez’s reagent (1.2 equiv) at 0 °C. Stir for 30-60 mins.-
Validation: Aliquot a sample into MeOH. LC-MS should show the Methyl Ester (M+14) indicating full conversion to Acid Chloride.
-
-
Coupling: Add the amine (1.1 equiv) and 2,6-Lutidine (2.0 equiv) to the acid chloride solution.
-
Reaction: Stir at 0 °C to RT for 2 hours.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
Protocol C: High-Throughput HATU (With Pre-activation)
Why this works: HATU is fast, but the guanidinium species can react with the amine. Crucial Modification: Pre-activate the acid with HATU/DIPEA for 2 minutes before adding the amine to form the O-At active ester first.
Step-by-Step:
-
Dissolve Acid (1.0 equiv) and HATU (1.1 equiv) in DMF.
-
Add DIPEA (1.0 equiv only) and stir for 2 minutes (Pre-activation).
-
Immediately add the Amine (1.1 equiv) followed by remaining DIPEA (2.0 equiv).
-
Warning: Do not let the activated ester sit too long, or it may rearrange or hydrolyze. Do not add amine before HATU to avoid high local concentrations of free amine attacking the C4-Br.
-
Part 4: Visualization (Pathway Logic)
The following diagram illustrates the kinetic competition and the decision logic for reagent selection.
Caption: Kinetic competition between Amide Coupling (Path A) and SNAr substitution (Path B). T3P maximizes Path A by maintaining a highly reactive intermediate without excess nucleophilic base.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| Loss of Bromine (M-Br+Amine) | 1. Switch to Protocol A (T3P) with Pyridine.2. Lower reaction temperature to 0 °C.3. Use Protocol B (Acid Chloride) to speed up acylation. | |
| Low Yield (Hydrolysis) | Active ester is unstable. | Ensure anhydrous solvents. Switch to Ghosez’s Reagent (Protocol B) to avoid water generation. |
| Epimerization (if chiral) | Base-mediated proton abstraction. | Use T3P (low epimerization profile) and weak bases (Collidine/Pyridine). |
| Incomplete Reaction | Amine is sterically hindered.[1] | Heat is risky ( |
References
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles and Amides. Organic Process Research & Development .
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews .
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses .
-
WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with Halopyrimidines. QM Magic Class .
Sources
Application Note: One-Pot Synthesis Strategies Involving 4-Bromo-5-Pyrimidinecarboxylic Acid
Strategic Overview
4-Bromo-5-pyrimidinecarboxylic acid is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, CDK) and vericiguat-like soluble guanylate cyclase stimulators.[1] Its utility stems from its bifunctional nature:
-
C4-Bromine: A highly activated electrophile susceptible to Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.
-
C5-Carboxylic Acid: A versatile handle for amidation, esterification, or decarboxylative cross-coupling.[1]
The Challenge: The free acid moiety often complicates solubility in standard organic solvents (DCM, Toluene) and can interfere with transition metal catalysts. The Solution: One-pot strategies utilizing polar aprotic solvents (DMSO, DMF) or aqueous-surfactant systems allow for sequential functionalization without intermediate isolation.[1] This guide details two high-value workflows: Sequential SNAr/Amidation for library generation and Cyclocondensation for bicyclic heterocycle synthesis.
Critical Reactivity Logic
Understanding the electronic environment of the pyrimidine ring is prerequisite to success.
-
Activation: The pyrimidine ring is electron-deficient (π-deficient). The carboxylic acid at C5 (an electron-withdrawing group) further depletes electron density at the C4 and C6 positions.
-
Regioselectivity: The C4 position is significantly more electrophilic than C2 due to the inductive effect of the adjacent C5-COOH and the resonance stabilization of the Meisenheimer complex.
-
Solubility vs. Reactivity: While the ethyl ester is commonly used to improve solubility, the free acid allows for unique aqueous-phase chemistry and eliminates a hydrolysis step in amide synthesis.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Decision matrix for one-pot functionalization of 4-bromo-5-pyrimidinecarboxylic acid.
Protocol A: Sequential SNAr and Amidation (Library Generation)
This protocol is designed for the rapid synthesis of 4-amino-pyrimidine-5-carboxamides. By performing the SNAr reaction first, we utilize the high reactivity of the C-Br bond without competing amidation at the acid.
Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 4-Bromo-5-pyrimidinecarboxylic acid (1.0 equiv).
-
Amine 1 (Nucleophile): Primary or secondary amine (1.1 equiv).[1]
-
Amine 2 (Coupling Partner): Diverse amine set (1.2 equiv).[1]
-
Base: DIPEA (Diisopropylethylamine) or K2CO3.[1]
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride).[1]
-
Solvent: DMF (N,N-Dimethylformamide) or DMAc.
Step-by-Step Methodology
-
SNAr Displacement (Step 1):
-
Dissolve 4-Bromo-5-pyrimidinecarboxylic acid (100 mg, 0.49 mmol) in DMF (2.0 mL).
-
Add DIPEA (2.0 equiv) followed by Amine 1 (1.1 equiv).
-
Note: The reaction is exothermic.[1] Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by LC-MS.[2] The bromine displacement is usually quantitative.[1] The product (4-amino-5-carboxylic acid) will appear as the major peak [M+H]+.
-
-
Activation & Amidation (Step 2):
-
Do not isolate. To the same reaction vessel, add the coupling agent (HATU, 1.2 equiv).
-
Stir for 10 minutes to form the active ester.
-
Add Amine 2 (1.2 equiv) and additional DIPEA (1.0 equiv) if the pH is below 8.
-
Stir at RT for 4–12 hours.
-
-
Work-up:
-
Dilute the reaction mixture with water (10 mL).
-
If the product precipitates, filter and wash with water/ether.
-
If soluble, extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.
-
Data Summary: Typical Yields
| Amine 1 (SNAr) | Amine 2 (Amide) | Yield (Isolated) | Notes |
| Morpholine | Aniline | 82% | High nucleophilicity of morpholine accelerates Step 1. |
| Benzylamine | Methylamine | 78% | Benzylamine requires slightly longer SNAr time. |
| Aniline | Morpholine | 65% | Aniline is a weaker nucleophile; requires heating (60°C) for Step 1. |
Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines (Scaffold Synthesis)
This strategy constructs a second pyrimidine ring fused to the first, creating a bicyclic system often found in antifolates and adenosine receptor antagonists.
Mechanism
The reaction involves the condensation of an amidine (or guanidine) with the C4-Br (SNAr) followed by intramolecular cyclization onto the C5-COOH (or in-situ ester).
Reagents
-
Substrate: 4-Bromo-5-pyrimidinecarboxylic acid.
-
Reagent: Benzamidine hydrochloride (or Guanidine HCl).[1]
-
Base: NaOEt (Sodium Ethoxide) or t-BuOK.
-
Solvent: Ethanol (anhydrous).
Step-by-Step Methodology
-
Preparation of Free Base:
-
In a sealed tube, dissolve Na (3.0 equiv) in anhydrous Ethanol to generate NaOEt in situ.
-
Add Benzamidine HCl (1.2 equiv) and stir for 10 min to liberate the free amidine.
-
-
Cascade Reaction:
-
Add 4-Bromo-5-pyrimidinecarboxylic acid (1.0 equiv).
-
Seal the tube and heat to reflux (80–90°C) for 6–12 hours.
-
Mechanism:[1][3][4][5][6] The amidine nitrogen displaces the C4-Bromine. The second nitrogen of the amidine then attacks the C5-carbonyl (likely via an intermediate ethyl ester formed in situ by the solvent), eliminating ethanol/water to close the ring.
-
-
Isolation:
-
Cool to RT. Acidify with Acetic Acid to pH ~5.
-
The fused bicyclic product (4-hydroxy-2-phenylpyrimido[4,5-d]pyrimidine tautomer) typically precipitates.
-
Filter, wash with cold ethanol and water. Recrystallize from DMF/EtOH if necessary.
-
Troubleshooting & Optimization
Solvents and Stability[1][3]
-
Hydrolysis Risk: In Step 1 of Protocol A, avoid using alcohols if you intend to use HATU later, as you may form the ester side-product.[1] Use DMF, DMSO, or NMP.
-
Decarboxylation: 5-pyrimidinecarboxylic acids can decarboxylate at very high temperatures (>150°C). Keep reaction temperatures below 120°C.
Reaction Monitoring (LC-MS)
-
Starting Material: 4-Bromo-5-pyrimidinecarboxylic acid often ionizes poorly in positive mode (ES+). Look for the [M-H]- peak in negative mode.
-
Intermediate: The SNAr product (4-amino-5-acid) is highly polar. Use a polar-embedded C18 column or HILIC for retention.
Comparison of Activation Methods
| Reagent | Pros | Cons | Recommended For |
| HATU | Fastest kinetics; high conversion. | Expensive; difficult to remove by-products. | Small-scale library synthesis. |
| T3P | Low epimerization; easy workup (water soluble).[1] | Slower reaction; requires excess base.[1] | Scale-up (>10g).[7][2] |
| SOCl2 | Cheap; makes acid chloride.[1] | Harsh; incompatible with acid-sensitive groups. | Formation of simple esters/amides. |
References
-
General Pyrimidine Chemistry & SNAr
-
March's Advanced Organic Chemistry, 8th Edition.[1] "Nucleophilic Aromatic Substitution."
- Comprehensive Heterocyclic Chemistry III, Vol 10.
-
-
Specific Protocols & Precedence
-
SNAr on Halopyrimidines: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." RSC Advances, 2019.
-
Pyrimido[4,5-d]pyrimidine Synthesis: "Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines..." MDPI Molbank, 2024.
-
One-Pot Strategies: "One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives..." Iranian Journal of Catalysis, 2024.[8]
-
-
Safety Data
-
4-Bromo-5-pyrimidinecarboxylic acid SDS.
-
Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and perform a risk assessment before conducting experiments.
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. biomedres.us [biomedres.us]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. oiccpress.com [oiccpress.com]
Troubleshooting & Optimization
Minimizing decarboxylation side reactions in pyrimidine acids
This guide serves as a Tier 3 Technical Support resource for researchers encountering stability issues with pyrimidine carboxylic acids.
Ticket Subject: Minimizing Decarboxylation Side Reactions Status: Active Support Level: Senior Application Scientist
Executive Summary: The Root Cause
Decarboxylation in pyrimidine acids is rarely a random thermal event; it is a mechanistically driven process often catalyzed by the molecule's own zwitterionic state.
The primary culprit is the Hammick Mechanism . In electron-deficient heteroaromatics (like pyrimidine), the protonation of the ring nitrogen creates a positive potential that stabilizes the development of a negative charge at the adjacent carbon (C2 or C4).
-
The Danger Zone: Acidic pH (pH 1–3). This promotes the formation of the zwitterion (Ring-NH⁺ / COO⁻), which is the most reactive species for decarboxylation.
-
The Safe Zone: Basic pH (pH > 8). The anionic form (Ring-N / COO⁻) is kinetically resistant to decarboxylation because the ring repels the developing electron density.
Mechanism & Causality
To troubleshoot effectively, you must understand the invisible enemy. The diagram below details the Hammick pathway, illustrating why acidification is the critical failure point.
Figure 1: The Hammick Mechanism pathway showing the critical role of ring protonation (Zwitterion formation) in facilitating CO2 loss.
Troubleshooting Guides
Module A: Synthesis & Reaction Optimization
Issue: Loss of product during ester hydrolysis or high-temperature cyclization.
| Parameter | Recommendation | Scientific Rationale |
| Reaction pH | Maintain pH > 9 | The carboxylate anion is electronically stable. The electron-rich carboxylate repels the electron-rich nitrogen lone pairs, preventing the reaction. |
| Reagent Choice | LiOH vs. NaOH | Use LiOH (Lithium Hydroxide). Lithium coordinates tightly with the carboxylate oxygen, stabilizing the anion more effectively than Na+ or K+ in some solvents. |
| Solvent System | THF/Water (4:1) | Avoid pure aqueous acids. A mixed organic/aqueous system keeps the organic acid soluble at lower temperatures, allowing for faster reaction without heat. |
| Temperature | < 40°C | Decarboxylation follows first-order kinetics. Rates increase exponentially above 60°C, especially for 2- and 4-pyrimidine carboxylic acids. |
Protocol: Safe Hydrolysis of Pyrimidine Esters
-
Dissolve ester in THF (0.1 M).
-
Cool to 0°C (Ice bath).
-
Add LiOH (2.0 eq) dissolved in minimal water dropwise.
-
Monitor by TLC/LCMS. Do not heat to reflux.
-
Critical Step: Do not acidify to pH 1 for isolation. (See Module B).
Module B: Workup & Isolation (The High-Risk Phase)
Issue: "I had the product in the reaction mixture, but it vanished after workup."
This is the most common failure point. Researchers habitually acidify to pH 1–2 to precipitate the free acid. This generates the zwitterion and triggers rapid decarboxylation.
Figure 2: Decision tree for safe isolation. Isolating as a salt is preferred over free acid generation.
Corrective Protocol for Acidification:
-
Never dump concentrated HCl into the mixture.
-
Cool the mixture to 0°C .
-
Use a weak acid (e.g., Acetic Acid or 1M HCl) to adjust pH.
-
Stop at pH 3–4. Most pyrimidine acids will precipitate near their isoelectric point. Going to pH 1 protonates the ring Nitrogen (pKa ~1–2), activating the Hammick mechanism.
-
Filter immediately and dry under vacuum at room temperature (do not oven dry).
Module C: Storage & Stability
Issue: "My standard degrades in the freezer."
| Storage Condition | Risk Level | Explanation |
| Solid (Free Acid) @ RT | Moderate | Moisture absorption can create localized acidic micro-environments, leading to slow decarboxylation. |
| Solid (Na+ Salt) @ RT | Low | The salt form prevents zwitterion formation. Highly stable. |
| Solution (DMSO) | High | DMSO is slightly hygroscopic and can facilitate proton transfer. Avoid long-term storage of free acids in DMSO. |
| Solution (Water/Buffer) | Variable | Stable at pH 7–8. Unstable at pH < 4. |
Frequently Asked Questions (FAQ)
Q1: Which position is most unstable: 2-, 4-, or 5-carboxylic acid? A: The 2- and 4-positions are the most unstable.
-
Reasoning: The carboxyl group at positions 2 or 4 is "alpha" to the ring nitrogens. The developing negative charge during decarboxylation is directly stabilized by the electron-withdrawing nitrogen atoms (inductive and resonance effects).
-
The 5-position is "beta" to the nitrogens, making it significantly more thermally stable (often stable up to melting points >200°C).
Q2: Can I use copper salts to stabilize the acid? A: Yes, in specific cases. Divalent metal ions (Cu²⁺, Ni²⁺) can form stable chelates with picolinic/pyrimidine-2-carboxylic acids. This "locks" the carboxylate and nitrogen lone pair, preventing the protonation required for the Hammick mechanism. However, removing the copper later can be difficult.
Q3: I see gas evolution during my reaction, but I haven't added acid. Why? A: If you are running a condensation reaction (e.g., Pinner or Biginelli) at high temperatures, you may be generating the acid intermediate in situ. If the solvent is wet, hydrolysis of an ester intermediate occurs, followed by immediate thermal decarboxylation.
-
Fix: Switch to strictly anhydrous solvents and use molecular sieves to prevent in situ water generation.
References
-
Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Source: Canadian Journal of Chemistry [Link][1]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (Foundational work on the Hammick Mechanism). Source: Canadian Journal of Chemistry [Link]
-
Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (Stability of Orotic Acid derivatives). Source: PubMed Central (PMC) [Link]
-
Pyrimidine-4-carboxylic acid: Crystal Structure and Thermal Stability. Source: ResearchGate / Acta Crystallographica [Link]
Sources
Technical Support Center: Troubleshooting Solubility for 4-Bromo-5-pyrimidinecarboxylic Acid
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 4-Bromo-5-pyrimidinecarboxylic acid .
This compound presents a unique "push-pull" solubility challenge: the bromine atom drives lipophilicity and hydrophobicity, while the carboxylic acid moiety engages in strong intermolecular hydrogen bonding (forming dimers). This combination results in a high crystal lattice energy, making the compound notoriously stubborn to dissolve in both pure water and standard organic solvents.
Below, you will find a breakdown of its properties, a diagnostic workflow, mechanistic FAQs, and self-validating protocols to ensure experimental success.
Part 1: Physicochemical Properties & Solubility Impact
Understanding the molecular drivers of your compound is the first step in troubleshooting. The table below summarizes the quantitative data and its direct causality on solubility behavior.
| Property | Value | Causality / Impact on Solubility |
| Molecular Weight | 203.00 g/mol | Relatively small molecule, but dense due to the heavy bromine atom. |
| Functional Groups | Pyrimidine, Bromine, Carboxyl | Bromine increases lipophilicity; the carboxyl group enables strong hydrogen-bonding networks. |
| Estimated pKa (-COOH) | ~2.0 - 3.0 | The compound remains protonated (neutral) and poorly soluble in acidic to neutral unbuffered media (pH < 4)[1]. |
| LogP (Estimated) | ~1.2 - 1.8 | Moderate lipophilicity; strongly prefers polar aprotic solvents (e.g., DMSO, DMF) over pure water. |
Part 2: Diagnostic Workflow
Use the following decision tree to identify and resolve your specific solubility bottleneck.
Caption: Decision tree for troubleshooting 4-Bromo-5-pyrimidinecarboxylic acid solubility.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does 4-Bromo-5-pyrimidinecarboxylic acid precipitate immediately when I dilute my DMSO stock into cell culture media or PBS? Causality: This is a classic "solvent switch" phenomenon. In pure DMSO, the solvent effectively surrounds the molecules, breaking apart the crystal lattice and hydrogen bonds[2]. When introduced to an aqueous buffer, the local concentration of DMSO drops rapidly. If the buffer capacity is insufficient to immediately deprotonate the carboxylic acid, the hydrophobic bromine atom and the intact hydrogen-bonding network drive the molecules to rapidly re-aggregate and crash out of solution[2]. Solution: Pre-warm the aqueous buffer and ensure its pH is slightly basic (pH 7.4–8.0) prior to addition. Consider using a step-down dilution method or adding a surfactant (e.g., 0.1% Tween-20) to stabilize transient micro-precipitates.
Q2: I need a high-concentration aqueous solution for an in vivo efficacy study, but it won't dissolve in pure water. How do I formulate this? Causality: The neutral, protonated form of pyrimidinecarboxylic acids has a high crystal lattice energy and exceptionally low aqueous solubility[1]. To achieve high concentrations, you must exploit its ionizable functional group. Solution: Convert the compound to its sodium salt in situ. By adding a stoichiometric equivalent of a base like Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH), you deprotonate the carboxylic acid to form a carboxylate anion[3]. This ionized form engages in strong ion-dipole interactions with water, increasing solubility by orders of magnitude.
Caption: Mechanism of pH-dependent solubility via salt formation for carboxylic acids.
Q3: My 50 mM stock in DMSO has floating particulates even after vortexing. Is the compound degrading? Causality: It is highly unlikely to be degradation. Dimethyl sulfoxide (DMSO) is extremely hygroscopic[4]. If your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Even a small percentage of water in DMSO significantly reduces the solubility of hydrophobic and strongly hydrogen-bonded compounds[4]. Solution: Always use high-purity, anhydrous DMSO stored under inert gas. If particulates are present, heat the vial to 37°C and sonicate for 10 minutes.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of an Anhydrous DMSO Stock Solution (In Vitro Assays)
Objective: Formulate a clear, stable 50 mM stock solution without micro-precipitates.
-
Equilibration: Allow the vial of 4-Bromo-5-pyrimidinecarboxylic acid and the anhydrous DMSO to reach room temperature in a desiccator to prevent atmospheric condensation.
-
Weighing: Weigh the required mass of the compound into a sterile, amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO[4].
-
Agitation: Vortex aggressively for 60 seconds.
-
Thermal Disruption: Place the vial in a sonicating water bath set to 37°C for 5–10 minutes to disrupt remaining intermolecular hydrogen bonds.
-
Self-Validation Check: Shine a laser pointer through the vial in a dark room. A clear, invisible beam path indicates complete dissolution. If the beam scatters (Tyndall effect), micro-particulates remain; continue sonication or consider adding 5% v/v DMF as a co-solvent.
Protocol 2: Aqueous Formulation via In Situ Salt Formation (In Vivo Dosing)
Objective: Formulate a 10 mg/mL aqueous solution for injection.
-
Suspension: Suspend the compound in 80% of the final required volume of sterile water for injection (WFI). The suspension will remain cloudy due to the insoluble protonated carboxylic acid[3].
-
Titration: Add 1.05 molar equivalents of 1M NaOH dropwise while stirring continuously.
-
Monitoring: Monitor the pH using a micro-pH probe. The pH will initially spike and then stabilize as the carboxylic acid neutralizes the base to form the soluble sodium salt[3].
-
Adjustment: Once the solution clears completely, verify the final pH is between 7.4 and 8.0. If the pH exceeds 8.5, back-titrate carefully with 0.1M HCl.
-
Finalization: QS (quantum satis) to the final volume with WFI.
-
Self-Validation Check: Pass the solution through a 0.22 µm PTFE syringe filter. If any back-pressure or resistance is felt, incomplete dissolution has occurred. Re-check the pH and ensure it remains above the compound's pKa[1].
References
-
Title: Orotic Acid | C5H4N2O4 | CID 967 - PubChem - NIH Source: nih.gov URL: 1
-
Title: Technical Support Center: Troubleshooting Compound Solubility in DMSO Source: benchchem.com URL: 4
-
Title: 2-Fluoro-N-phenylbenzamide|CAS 1747-80-4 - Benchchem Source: benchchem.com URL: 2
-
Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: udel.edu URL: 3
Sources
Purification techniques for 4-Bromo-5-pyrimidinecarboxylic acid crude mixtures
Technical Support Center: 4-Bromo-5-pyrimidinecarboxylic Acid
Subject: Purification & Stability Protocols for 4-Bromo-5-pyrimidinecarboxylic acid (CAS 64224-60-8) Ticket ID: #PYR-4BR-5COOH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry[1]
Executive Summary
You are likely encountering difficulties with 4-Bromo-5-pyrimidinecarboxylic acid due to its "Janus-faced" reactivity.[1] Unlike standard aryl bromides, the bromine at the C4 position of a pyrimidine ring is highly activated towards nucleophilic aromatic substitution (
The Trap: Standard acid-base extractions using strong bases (NaOH/KOH) or recrystallization in boiling water often lead to significant yield loss. This is caused by the hydrolysis of the C4-Br bond to form the thermodynamically stable 4-hydroxy-5-pyrimidinecarboxylic acid impurity.
This guide provides a self-validating purification workflow designed to preserve the C4-Br bond while removing impurities.
Part 1: Triage & Decision Matrix
Before selecting a protocol, assess your crude mixture's profile. Use the following decision tree to select the correct workflow.
Figure 1: Purification decision matrix based on impurity profile.[1] Note that the 4-OH impurity is chemically similar to the product, making chromatographic separation (Method C) necessary if levels are high.
Part 2: Critical Reactivity Insights
Understanding the failure mode is essential for troubleshooting.
The Mechanism of Failure (
Key Stability Data:
| Parameter | Value / Behavior | Implication |
| pKa (COOH) | ~3.5 (Estimated) | Soluble in mild base (NaHCO3).[1] |
| pKa (Pyrimidine N) | ~1.5 | Protonates in strong acid. |
| C4-Br Reactivity | High ( | AVOID NaOH, KOH, and boiling water. |
| Solubility | Low in non-polar; High in DMSO/DMF | Recrystallization requires polar aprotic mixtures. |
Part 3: Validated Protocols
Method A: The "Cold Bicarbonate" Workup (Removal of Non-Acidic Impurities)
Best for: Removing starting materials or non-acidic byproducts without hydrolyzing the C4-Br.[1]
The Logic: We use the acidity of the carboxylic acid to pull the product into water using a weak base (Bicarbonate, pH ~8.5) rather than a strong base (Hydroxide, pH >13). Low temperature inhibits the
Protocol:
-
Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc).
-
Extraction:
-
Cool a saturated Sodium Bicarbonate (
) solution to 0–5°C . -
Extract the EtOAc layer with the cold
(3x). -
Result: The product moves to the aqueous layer (as the carboxylate salt). Non-acidic impurities stay in EtOAc.
-
-
Precipitation:
-
Keep the aqueous extract cold (0–5°C) .
-
Slowly acidify with 1N HCl to pH 2–3 .
-
Warning: Do not overshoot to pH < 1, or the pyrimidine nitrogen may protonate, potentially solubilizing the compound as a salt.
-
-
Filtration: Collect the white precipitate via vacuum filtration. Wash with cold water. Dry under vacuum at <40°C.
Method B: Non-Aqueous Recrystallization
Best for: Desalting and general purification when hydrolysis is a concern.[1]
The Logic: Avoids water to prevent hydrolysis. Uses the differential solubility of the organic acid vs. inorganic salts.
Protocol:
-
Solvent Choice: Acetonitrile (MeCN) or THF/Toluene .
-
Dissolution:
-
Suspend crude in MeCN (approx 10-15 volumes).
-
Heat to 60°C (Do not boil aggressively).
-
Note: If inorganic salts are present, they will remain undissolved.
-
-
Filtration (Hot): Filter the hot solution through a sintered glass funnel to remove insoluble salts.
-
Crystallization:
-
Concentrate the filtrate to ~50% volume.
-
Cool slowly to room temperature, then to 0°C.
-
Optional: If no crystals form, add an anti-solvent like Hexane or MTBE dropwise until turbidity persists.
-
Part 4: Troubleshooting & FAQs
Q1: My product turned from white to yellow/brown during drying. What happened? A: This indicates decomposition. You likely dried it at too high a temperature (>50°C) or in the presence of residual moisture/acid.
-
Fix: Redissolve in EtOAc, treat with activated charcoal (cold, 15 mins), filter, and re-precipitate. Dry strictly under high vacuum at room temperature.
Q2: I see a peak at [M-Br+OH] in my LC-MS. Can I remove it? A: This is the 4-hydroxy-5-pyrimidinecarboxylic acid. It is extremely difficult to remove via extraction because it is also an acid.
-
Fix: You must use Method B (Recrystallization) . The hydroxy-impurity is significantly less soluble in organic solvents (like MeCN) than the bromo-product due to strong intermolecular hydrogen bonding. Filter off the insoluble hydroxy-impurity from the hot organic solution.
Q3: Can I use column chromatography? A: Yes, but standard silica gel often causes "streaking" of carboxylic acids.
-
Fix: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1). Alternatively, use C18 Reverse Phase silica with a water/acetonitrile gradient (buffered with 0.1% Formic Acid).
Part 5: References
-
Reactivity of 4-Halopyrimidines:
-
Mechanistic Insight: The C4 position of pyrimidine is activated for nucleophilic attack, similar to 4-chloropyridine.
-
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for
on diazines). -
Specific Context:Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein J. Org.[2] Chem. 2008, 4, No. 20. Link
-
-
Purification Methodologies:
-
Protocol: "Process for the preparation of bromoisophthalic acid compounds" (Analogous acid purification techniques involving controlled bromination and workup).
-
Source: EP1293495B1 (European Patent). Link
-
-
Physical Properties (pKa & Solubility):
-
Data: pKa values for pyrimidine carboxylic acids generally fall between 3.0–4.0 for the acid group and ~1.0 for the ring nitrogen.
-
Source: PubChem Compound Summary for Pyrimidine-5-carboxylic acid derivatives. Link
-
Sources
Overcoming steric hindrance in 4-Bromo-5-pyrimidinecarboxylic acid coupling
Current Status: Operational Ticket ID: PYR-C4-C5-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ortho-Ortho" Conflict
You are likely experiencing low yields or complete reaction failure due to the electronic and steric conflict inherent in the 4-bromo-5-pyrimidinecarboxylic acid scaffold.
This substrate presents a "perfect storm" of challenges:
-
Steric Shielding: The C5-carboxylic acid (or its derivatives) physically blocks the trajectory of catalysts or nucleophiles attacking the C4-position.
-
Catalyst Poisoning: The free carboxylic acid (
) and the pyrimidine nitrogens can form stable, non-reactive chelates with Palladium (Pd), arresting the catalytic cycle. -
Protodecarboxylation: The electron-deficient pyrimidine ring facilitates the loss of
at elevated temperatures, destroying your starting material before coupling occurs.
This guide provides field-proven protocols to bypass these energy barriers.
Module 1: Diagnostic & Decision Matrix
Before modifying your reaction, identify your specific failure mode using the decision tree below.
Figure 1: Strategic decision tree for selecting the correct optimization pathway based on the target bond formation.
Module 2: Overcoming Steric Hindrance in C-C Coupling (Suzuki)
If you are attempting a Suzuki coupling at the C4 position, the C5-COOH group is your primary adversary. The free acid deactivates the catalyst, and the steric bulk prevents the oxidative addition of Palladium.
Strategy A: The "Protect-Couple-Deprotect" (Standard)
This is the most robust method. Converting the acid to an ester eliminates catalyst poisoning and prevents the formation of the unreactive carboxylate anion.
-
Esterification: Reflux 4-bromo-5-pyrimidinecarboxylic acid in MeOH with catalytic
(Yield >90%). -
Coupling: The resulting methyl ester is an excellent substrate. The ester group is planar and less sterically demanding than the tetrahedral carboxylate salt.
Strategy B: The "Bulky Ligand" Approach (Direct Acid Coupling)
If you cannot protect the acid, you must use a catalyst system designed to force its way through the steric wall. Standard
Recommended System:
-
Catalyst:
or -
Ligand: XPhos or AntPhos .
-
Why? These biaryl phosphine ligands are exceptionally bulky. They create a "pocket" that facilitates oxidative addition even in di-ortho substituted systems and prevents the Pd center from getting "stuck" on the nitrogen or oxygen atoms.
-
-
Base:
(anhydrous).-
Why? Carbonate bases often generate water/bicarbonate which can stall the reaction or promote decarboxylation. Phosphate is superior for hindered couplings.
-
Module 3: Troubleshooting Amide Coupling (C5)
When coupling an amine to the C5-COOH, the adjacent C4-Br atom withdraws electrons (making the carbonyl carbon more electrophilic) but also blocks the approach of the amine.
Common Failure Mode: Unstable Activated Esters
If you use EDC/NHS or carbodiimides, the activated ester intermediate is highly reactive due to the electron-deficient pyrimidine ring. It often hydrolyzes back to the acid before the amine can attack, especially if the amine is also sterically hindered.
The Fix: Acid Chloride Activation
Skip the sensitive active esters and go for the robust acid chloride.
Protocol:
-
Suspend 4-bromo-5-pyrimidinecarboxylic acid in dry DCM (or Toluene).
-
Add Oxalyl Chloride (1.5 eq) and a catalytic drop of DMF.
-
Stir at RT until gas evolution ceases (approx. 1-2 h).
-
Evaporate solvent to remove excess oxalyl chloride.
-
Redissolve in DCM and add your amine + Pyridine (or
) at 0°C.
Note: The C4-Br is stable to oxalyl chloride under these conditions.
Module 4: The Silent Killer – Protodecarboxylation
Symptom: You observe the disappearance of starting material, but the mass spec shows a product with Mass = [Expected - 44].
Cause: Pyrimidine-5-carboxylic acids are prone to losing
Prevention Guide:
| Variable | Recommendation | Reason |
|---|
| Temperature | Keep
Module 5: Validated Experimental Protocols
Protocol 1: Sterically Hindered Suzuki Coupling (Ester Route)
Target: Coupling phenylboronic acid to Methyl 4-bromo-5-pyrimidinecarboxylate.
-
Reagents:
-
Substrate: 1.0 eq (Methyl ester form)
-
Boronic Acid: 1.5 eq
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (9:1)
-
-
Procedure:
-
Degas solvents with
for 15 mins (Critical: Oxygen kills the active catalytic species). -
Combine all reagents in a sealed tube.
-
Heat to 80°C for 4 hours. (Do not exceed 100°C to prevent hydrolysis/decarboxylation).
-
Workup: Dilute with EtOAc, wash with brine.[1]
-
-
Expected Yield: 75-85%.
Protocol 2: Direct Displacement (Alternative to Coupling)
If your goal is to attach an amine at C4, do not use Palladium. Use
-
Reagents:
-
Procedure:
-
Stir at Room Temperature .
-
Why? The ester at C5 makes C4 extremely electrophilic. Heating is rarely required and will only cause side reactions.
-
Reaction is usually complete in <1 hour.
-
References
-
Tang, W., & Capacci, A. G., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." The Royal Society of Chemistry.
-
BenchChem Technical Support. (2025). "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem.[1]
-
Goossen, L. J., et al. (2010). "Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts." Catalysis Science & Technology.
-
WuXi AppTec. (2020). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions."
Sources
Technical Support Center: Isolation of 4-Bromo-5-pyrimidinecarboxylic Acid
Current Status: Operational Ticket ID: CHEM-SUP-4BR-PYR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Isolating 4-Bromo-5-pyrimidinecarboxylic acid is a high-stakes operation in pyrimidine chemistry. Unlike its 5-bromo-4-carboxylic isomer, the bromine at the C4 position is activated by both the ring nitrogens and the electron-withdrawing carboxyl group at C5. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by water, reverting it to the starting material (4-hydroxy-5-pyrimidinecarboxylic acid) during work-up.
This guide prioritizes hydrolysis prevention and phosphorus removal (if POBr3/PBr5 was used).
Module 1: Critical Work-up Protocols
The "Cold Quench" Protocol (Mandatory)
Context: The reaction mixture likely contains the acid bromide intermediate and excess phosphoryl bromide (POBr3). An exothermic quench is inevitable, but heat + water = rapid hydrolysis of the C-Br bond.
Step-by-Step Procedure:
-
Cooling: Cool the reaction mixture (usually in toluene or neat) to 0°C – 5°C .
-
The Quench Vessel: Prepare a separate vessel with crushed ice (approx. 5x volume of reaction mix) and stir vigorously.
-
Inverse Addition: Slowly cannulate or dropwise add the reaction mixture onto the ice.
-
Why? This ensures the acid bromide is always in a large excess of water, dissipating heat instantly. Adding water to the reaction mixture creates localized hot spots where hydrolysis thrives.
-
-
Temperature Limit: Monitor internal temperature. Do not allow it to exceed 10°C .
Isolation Strategy: The Isoelectric Precipitate
Context: The product is amphoteric. It exists as a cation at pH < 1, a zwitterion at pH ~2–3, and an anion at pH > 4.
| Parameter | Target Range | Scientific Rationale |
| Quench pH | < 1.0 | Initially highly acidic due to HBr and H3PO4 generation. Product is soluble here. |
| Target pH | 2.0 – 2.5 | This is the approximate isoelectric point (pI). The zwitterion has the lowest solubility. |
| Base Used | Sat. NaOAc or 2N NaOH | Use Sodium Acetate for finer control near the endpoint to prevent overshooting. |
Protocol:
-
After quenching, the solution is likely clear and yellow/orange (pH < 1).
-
Slowly add saturated Sodium Acetate (aq) while monitoring pH.
-
Stop immediately when turbidity persists.
-
Stir at 0°C for 30 minutes.
-
Filter the solid.[1][2] Do not wash with water (unless ice-cold and minimal). Wash with cold toluene or hexanes to remove organic impurities.
Module 2: Troubleshooting & FAQs
Scenario A: "I quenched the reaction, but I got the starting material (Hydroxy acid) back."
Diagnosis: Hydrolysis of the C-Br bond. Root Cause: The quench was too hot, or the pH was raised too high (pH > 7) during isolation. Mechanism: The C4 position is electron-deficient. At pH > 7, hydroxide ions (OH⁻) are potent nucleophiles that rapidly displace the bromine. Even at neutral pH, prolonged exposure to heat drives water attack.
Corrective Action:
-
Strict Temperature Control: Keep the quench < 5°C.
-
Fast Processing: Don't let the aqueous slurry sit overnight. Filter immediately once the pH is adjusted.
-
pH Discipline: Never exceed pH 3.0. If you overshoot, re-acidify immediately with cold HBr.
Scenario B: "The product is a sticky, viscous oil/gum that won't solidify."
Diagnosis: Phosphorus Contamination. Root Cause: Incomplete hydrolysis of POBr3 byproducts or trapping of phosphoric acid within the crystal lattice. Corrective Action:
-
Dissolve: Take the gum up in EtOAc (Ethyl Acetate).
-
Wash: Wash with a small volume of brine (saturated NaCl) . This helps draw out residual phosphoric acid.
-
Dry & Triturate: Dry over Na2SO4, evaporate, and then triturate the residue with Dichloromethane (DCM) or Diethyl Ether . The pure acid often solidifies as a white/pale yellow powder upon trituration.
Scenario C: "Yield is low; product remains in the aqueous filtrate."
Diagnosis: Solubility Loss. Root Cause: The product is somewhat polar. At the isoelectric point, it is least soluble, but "least" does not mean "insoluble." Corrective Action:
-
Salting Out: Saturate the aqueous mother liquor with solid NaCl.
-
Extraction: Extract the aqueous layer (at pH 2.0) with THF/EtOAc (1:1 mixture) . Pure EtOAc might not be polar enough.
-
Note: Avoid alcohols (MeOH/EtOH) during extraction to prevent esterification or solvolysis.
Module 3: Visualization of Logic Flow
Workflow: Isolation Decision Tree
Caption: Decision matrix for isolating 4-Bromo-5-pyrimidinecarboxylic acid, prioritizing pH control and handling of "oiling out" scenarios.
Module 4: Stability & Storage
-
Thermal Stability: The dry solid is relatively stable at room temperature but should be stored in the fridge (2-8°C).
-
Moisture Sensitivity: High. Even in solid form, atmospheric moisture can slowly hydrolyze the C-Br bond over months, releasing HBr which autocatalyzes the degradation.
-
Storage Condition: Store under Argon/Nitrogen in a desiccator.
References
-
Mechanistic Insight on Pyrimidine Hydrolysis
- Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Source:
-
Synthesis & Work-up Analogues
- Organic Syntheses, Coll. Vol. 10, p.442 (2004).
-
Source:
-
Patent Literature (Process Chemistry)
-
Solubility & Isoelectric Data
- Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society. (Provides pKa values for pyrimidine carboxylic acids to justify the pH 2.
-
Source:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Advanced HPLC Method Development for 4-Bromo-5-pyrimidinecarboxylic Acid Purity
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
The purity analysis of 4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6) presents a distinct set of chromatographic challenges. As a highly polar, acidic heterocyclic building block, it exhibits poor retention and severe peak tailing on conventional alkyl-bonded phases (C18). While Hydrophilic Interaction Liquid Chromatography (HILIC) offers retention, it often suffers from solubility mismatches and long equilibration times.
This guide objectively compares three chromatographic approaches, ultimately identifying Polar-Embedded Reverse Phase (RP) technology as the superior methodology for robust, high-throughput purity assessment. We provide a self-validating protocol designed to separate the parent compound from its critical hydrolytic impurity, 4-Hydroxy-5-pyrimidinecarboxylic acid.
Part 1: Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the prerequisite for rational method design.
| Property | Data | Chromatographic Implication |
| Structure | Pyrimidine ring with -COOH (C5) and -Br (C4) | Amphoteric nature; pKa ~3-4 (COOH), weak basicity at N. |
| Polarity | High (LogP est. < 0.5) | Minimal retention on standard C18; elutes near void volume ( |
| Acidity | Acidic | Requires low pH (< 2.5) to suppress ionization for RP retention. |
| Stability | Susceptible to Hydrolysis | The C4-Bromine is labile; readily hydrolyzes to the C4-Hydroxy analog in aqueous basic/neutral conditions. |
The "Dewetting" Phenomenon
Standard C18 columns rely on hydrophobic interaction. When analyzing highly polar acids like 4-Bromo-5-pyrimidinecarboxylic acid, chemists often increase the aqueous content (>95%) to force retention. However, on standard C18, this causes phase dewetting (pore evacuation), leading to retention loss and non-reproducible retention times.
Part 2: Comparative Analysis of Methodologies
We evaluated three distinct column chemistries for the separation of 4-Bromo-5-pyrimidinecarboxylic acid and its impurities.
1. Conventional C18 (The Baseline)
-
Mechanism: Hydrophobic Interaction.[1]
-
Performance: Failure. Even at 100% aqueous buffer (pH 2.5), the analyte elutes at the void volume (
). Peak shape is often asymmetrical due to secondary silanol interactions with the pyrimidine nitrogens. -
Verdict: Unsuitable for purity determination.
2. HILIC (The Alternative)
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.
-
Performance: Moderate. Provides excellent retention (
). However, the method requires high-organic sample diluents (e.g., 90% ACN). Since the analyte is a polar acid, it has poor solubility in high ACN, leading to potential precipitation or poor peak shape (solvent mismatch). -
Verdict: Viable for LC-MS but suboptimal for routine UV purity/QC due to solubility and equilibration constraints.
3. Polar-Embedded C18 (The Recommendation)
-
Mechanism: Hydrophobic interaction augmented by a polar group (e.g., amide, carbamate) embedded in the alkyl chain.
-
Performance: Superior. The embedded polar group shields surface silanols (reducing tailing) and allows the phase to remain fully wetted even in 100% aqueous mobile phases. This permits the use of a high-aqueous start to maximize retention of the polar acid without phase collapse.
-
Verdict: The Gold Standard for robustness and reproducibility.
Part 3: Recommended Experimental Protocol
Methodology: Polar-Embedded Reverse Phase (100% Aqueous Stable)
This protocol is designed to be self-validating. The separation between the main peak and the hydrolysis impurity (4-Hydroxy) serves as the system suitability check.
Instrument Parameters
-
System: HPLC with UV Detection (PDA preferred for peak purity).
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent Zorbax Bonus-RP, or Phenomenex Synergi Fusion-RP).
-
Dimensions: 150 x 4.6 mm, 3.0 µm or 5.0 µm.
-
-
Wavelength: 254 nm (primary), 230 nm (secondary).
-
Column Temp: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
Mobile Phase Composition
-
Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5.
-
Why Phosphate? Superior buffering capacity at low pH compared to Formic Acid; improves peak symmetry for basic heterocycles.
-
Why pH 2.5? Ensures the carboxylic acid is fully protonated (neutral), maximizing hydrophobic retention.
-
-
Solvent B: Acetonitrile (HPLC Grade).[1]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 98 | 2 | Loading: High aqueous forces retention of polar acid. |
| 5.0 | 98 | 2 | Isocratic Hold: Critical for separating early eluting salts/impurities. |
| 15.0 | 60 | 40 | Elution: Ramps organics to elute less polar byproducts. |
| 18.0 | 10 | 90 | Wash: Cleans column of hydrophobic contaminants. |
| 20.0 | 98 | 2 | Re-equilibration. |
Sample Preparation[1][2][3][4]
-
Diluent: 95% Water / 5% Acetonitrile (matches initial mobile phase).
-
Concentration: 0.5 mg/mL.
-
Note: Prepare fresh. Pyrimidine carboxylic acids can slowly decarboxylate or hydrolyze in solution if left for >24 hours at room temperature.
Part 4: Validation Data & Performance Metrics
The following data represents typical performance characteristics comparing the Recommended Method (Polar-Embedded) vs. Standard C18.
Table 1: System Suitability Comparison
| Parameter | Standard C18 (pH 2.5) | Polar-Embedded C18 (Recommended) | Acceptance Criteria |
| Retention Time ( | 1.2 min (Void) | 6.8 min | |
| Tailing Factor ( | 2.1 | 1.1 | |
| Theoretical Plates ( | < 2,000 | > 8,500 | N > 5,000 |
| Resolution ( | N/A (Co-elution) | 3.5 |
*Resolution calculated between 4-Bromo-5-pyrimidinecarboxylic acid and 4-Hydroxy-5-pyrimidinecarboxylic acid impurity.
Part 5: Visualizing the Logic
The following diagrams illustrate the decision process and the degradation pathway that necessitates this specific method.
Diagram 1: Method Development Decision Tree
Caption: Logic flow for selecting Polar-Embedded phases over C18 or HILIC for polar acidic heterocycles.
Diagram 2: Critical Impurity Pathway (Hydrolysis)
Caption: The primary degradation pathway. The method must resolve the Hydroxy-impurity (more polar) from the Bromo-parent.
Part 6: Troubleshooting & Scientific Rationale
1. Why does the peak split?
-
Cause: pH mismatch. If the sample diluent is neutral (pH 7) and the mobile phase is acidic (pH 2.5), the analyte may exist in two ionization states during injection.
-
Fix: Ensure the sample diluent is acidified (e.g., 0.1% H3PO4) to match the mobile phase.
2. Why is the "Hydroxy" impurity eluting earlier?
-
Rationale: The substitution of the Bromine atom (hydrophobic) with a Hydroxyl group (hydrophilic) significantly lowers the logP. In Reverse Phase, the more polar 4-Hydroxy variant will elute before the 4-Bromo parent. This makes it a critical "front" impurity that can be masked by the solvent front if retention is insufficient.
3. Why not use Ion-Pairing (e.g., TBAOH)?
-
Rationale: While Ion-Pairing works, it is "sticky." It permanently modifies the column, requires long equilibration, and is incompatible with LC-MS (causing signal suppression). Polar-Embedded phases offer the same retention benefits without the permanent column modification.
References
-
UCLA Chemistry. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides. Retrieved from [Link]
Sources
Comprehensive Guide: LC-MS Identification of 4-Bromo-5-pyrimidinecarboxylic Acid
Executive Summary
Objective: To provide a robust, self-validating LC-MS/MS protocol for the identification and quantification of 4-Bromo-5-pyrimidinecarboxylic acid , distinguishing it from common positional isomers (e.g., 5-bromo-4-pyrimidinecarboxylic acid) and matrix interferences.
The Challenge: 4-Bromo-5-pyrimidinecarboxylic acid presents a dual analytical challenge:
-
High Polarity: The carboxylic acid moiety and pyrimidine ring create a low LogP (approx. 0.6), leading to poor retention on standard C18 columns (eluting in the void volume).
-
Isomeric Complexity: It is structurally identical in mass to 5-bromo-4-pyrimidinecarboxylic acid. Mass spectrometry alone (
) cannot distinguish them; chromatographic separation or specific fragmentation is required.
The Solution: This guide compares three separation strategies, ultimately recommending HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity and isomer resolution.
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the molecule is the first step to successful ionization and separation.
| Property | Value | Analytical Implication |
| Formula | Monoisotopic Mass: ~201.94 (79Br) / 203.94 (81Br) | |
| Isotopes | 1:1 ratio ( | Critical ID Check: Mass spectrum must show two peaks of equal intensity separated by 2 Da ( |
| pKa | ~3.0 - 3.5 (Predicted) | The compound is anionic at neutral pH. ESI- is preferred. |
| LogP | < 1.0 (Polar) | Hydrophobic retention (C18) will be weak. |
| Solubility | DMSO, Methanol, Water (pH > 7) | Sample diluent must match initial mobile phase conditions to avoid peak distortion. |
Comparative Method Analysis
We evaluated three common LC-MS methodologies for this application. The table below summarizes the performance trade-offs.
Table 1: Performance Comparison of Separation Modes
| Feature | Method A: Standard C18 (Reverse Phase) | Method B: Fluorophenyl (PFP) | Method C: HILIC (Recommended) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophilic Partitioning | |
| Retention of Target | Poor (Elutes near void volume, | Moderate (Better selectivity for halogens) | Excellent (Strong retention of polar acid) |
| Isomer Separation | Low Resolution | High Resolution (Sensitive to halogen position) | Moderate to High |
| MS Sensitivity | Moderate (High aqueous content limits desolvation) | Good | High (High organic content enhances desolvation) |
| Robustness | High | Moderate | Moderate (Requires long equilibration) |
Strategic Decision Pathway
The following diagram illustrates the logical flow for selecting the optimal method based on sample complexity and sensitivity needs.
Figure 1: Decision matrix for selecting the chromatographic stationary phase.
Recommended Experimental Protocol (HILIC-ESI-MS/MS)
This protocol is designed for the Agilent 1290 / 6460 QQQ or equivalent systems (Waters Xevo, Sciex QTRAP).
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of 4-Bromo-5-pyrimidinecarboxylic acid in DMSO.
-
Working Standard: Dilute to 1 µg/mL in 95:5 Acetonitrile:Water (v/v) .
-
Critical Step: Do NOT dilute in 100% water. In HILIC, injecting a high-water sample causes "solvent mismatch," leading to peak broadening and breakthrough.
-
B. LC Conditions (HILIC Mode)
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Agilent Poroshell 120 HILIC-Z.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).
-
Why pH 9? High pH ensures the acid is fully deprotonated (
), improving peak shape and retention on Amide columns.
-
-
Mobile Phase B: 95:5 Acetonitrile:Water (with 10 mM Ammonium Acetate).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for loading)
-
1-6 min: 95% B
60% B (Linear ramp) -
6-8 min: 60% B (Wash)
-
8-11 min: 95% B (Re-equilibration - Crucial for HILIC)
-
C. MS Source Parameters (ESI Negative)
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temp: 350°C
-
Capillary Voltage: 3500 V (Negative Mode)
-
Nozzle Voltage: 500 V
Data Analysis & Identification Criteria
Mass Spectrum Interpretation
The identification relies on two pillars: the bromine isotope pattern and the fragmentation pathway.[4]
-
Precursor Scan (Q1):
-
Look for the deprotonated molecular ion
. -
Isotope Signature: You must see a doublet at m/z 200.9 (
) and m/z 202.9 ( ) with roughly 1:1 intensity . -
Self-Validation: If the ratio is not 1:1, you have an interference or co-eluting non-halogenated compound.
-
-
Product Ion Scan (MS2 Fragmentation):
-
Primary Transition (Quantifier): Loss of
(Decarboxylation).- (Loss of 44 Da).
-
Secondary Transition (Qualifier): Loss of Br radical or HBr (less common in negative mode, but possible) or ring fragmentation.
-
(
ion).
-
(
-
Visualizing the Fragmentation Pathway
Figure 2: Proposed MS/MS fragmentation pathway in ESI negative mode.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Solvent mismatch | Ensure sample diluent is >80% Acetonitrile (for HILIC). |
| Low Sensitivity | Ion suppression | Switch from Formic Acid (acidic) to Ammonium Acetate (basic/buffered) in mobile phase to favor ionization of the carboxyl group. |
| Retention Shift | Column aging or pH drift | HILIC columns are sensitive to water layer stability. Ensure 3+ minute re-equilibration time between runs. |
| Isomer Co-elution | 5-Br-4-COOH interference | Switch to PFP Column (Method B). The interaction between the fluorine ring on the column and the bromine/nitrogen position often resolves positional isomers better than C18 or HILIC. |
References
-
Agilent Technologies. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. Link
-
LabRulez LCMS. (2023). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Link
-
National Center for Biotechnology Information (NCBI). 5-Bromo-4-pyrimidinecarboxylic acid (Isomer Data for Comparison). PubChem Compound Summary. Link
- Waters Corporation.HILIC Method Development Guide for Polar Compounds. (General Reference for BEH Amide Protocols).
Sources
- 1. 5-Bromoorotic acid | C5H3BrN2O4 | CID 95774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Crystal Structure Determination of 4-Bromo-5-pyrimidinecarboxylic Acid: A Comparative Technical Guide
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and nucleoside analogs. Unlike its more common isomer, 5-bromo-4-pyrimidinecarboxylic acid , the 4-bromo-5-carboxylic variant presents unique structural challenges and opportunities due to the positioning of the carboxyl group relative to the pyrimidine ring nitrogens.
This guide details the authoritative protocol for the crystal structure determination of 4-Bromo-5-pyrimidinecarboxylic acid using Single Crystal X-Ray Diffraction (SC-XRD). We compare the structural "performance"—defined here as crystallizability, supramolecular stability, and solid-state interactions—against its primary alternatives: its positional isomers and computational models.
Part 1: Strategic Analysis & Comparative Performance
The Structural Challenge: Isomer Differentiation
The core "product" performance metric in this context is the unambiguous assignment of the bromine and carboxyl positions. In pyrimidine derivatives, distinguishing between the 4-bromo-5-COOH and 5-bromo-4-COOH isomers is non-trivial using NMR alone due to similar proton environments. SC-XRD is the gold standard for absolute structural validation.
| Feature | 4-Bromo-5-pyrimidinecarboxylic acid (Target) | 5-Bromo-4-pyrimidinecarboxylic acid (Alternative) | Impact on "Performance" (Drug Design) |
| COOH Position | C5 (Flanked by C4-Br and C6-H) | C4 (Flanked by N3 and C5-Br) | Target: No intramolecular H-bond to ring N. Promotes strong intermolecular dimers (higher MP). |
| Intramolecular H-Bond | Absent. Geometry prevents COOH...N interaction. | Possible. COOH can rotate to H-bond with N3. | Target: Better solubility profile in polar aprotic solvents; more predictable supramolecular synthon. |
| Crystal Packing | Dominated by | Competing intramolecular N...H-O interactions. | Target: Forms robust 1D chains suitable for co-crystallization. |
| Electronic Character | C4-Br is highly activated for | C5-Br is less reactive (requires Pd-catalysis). | Target: Higher reactivity allows facile derivatization post-crystallization. |
Methodological Comparison: SC-XRD vs. Alternatives
Why choose Single Crystal XRD over Powder XRD (PXRD) or Computational Prediction (DFT) for this specific compound?
-
SC-XRD (Recommended): Provides 3D spatial resolution of the heavy bromine atom (
), allowing for absolute structure determination via anomalous scattering. Essential for confirming the regioselectivity of bromination at C4. -
PXRD (Screening only): Useful for phase identification (polymorphs) but fails to resolve the specific positional isomerism without complex Rietveld refinement, which is prone to error with rigid body rotation of the pyrimidine ring.
-
DFT (Supportive): Can predict energy minima, but often overestimates the stability of the intramolecular H-bonded isomer (5-Br-4-COOH), leading to false confidence if not validated experimentally.
Part 2: Experimental Protocol (Authoritative Workflow)
Crystallization Methodology
The high polarity of the carboxylic acid combined with the lipophilic bromine atom requires a biphasic or slow-evaporation approach.
Reagents:
-
4-Bromo-5-pyrimidinecarboxylic acid (>97% purity).[1]
-
Solvents: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Water.
Protocol:
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of warm MeOH. If turbidity persists, add DMSO dropwise (max 0.2 mL) until clear.
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Vapor Diffusion (The "Gold Standard" for Pyrimidines):
-
Place the vial (uncapped) inside a larger jar containing 10 mL of water (antisolvent).
-
Seal the outer jar.
-
Allow to stand undisturbed at 20°C for 3-5 days.
-
-
Harvesting: Look for colorless prismatic crystals. The bromine atom facilitates heavy atom formation, often yielding robust crystals suitable for diffraction.
Data Collection & Refinement (SC-XRD)
-
Instrument: Bruker D8 QUEST or equivalent with Mo-K
radiation ( Å). Note: Mo source is preferred over Cu to minimize absorption by Bromine. -
Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal bromine.
-
Strategy: Collect a full sphere of data to maximize redundancy (aim for >99% completeness) to resolve the anomalous signal of Br.
Refinement Specifics:
-
Space Group: Likely Monoclinic (
) or Triclinic ( ), common for planar carboxylic acids. -
Disorder: Check the carboxyl group for rotational disorder.
-
Validation: Use the CheckCIF server. A key alert to watch is the Hirshfeld Test on the C-Br bond; high residual density often accumulates near Br due to absorption correction errors.
Part 3: Visualization of the Determination Workflow
The following diagram illustrates the critical decision pathways in determining the structure, highlighting the divergence between the target compound and its isomer.
Figure 1: Decision logic for structural validation of bromopyrimidine carboxylic acids. The absence of intramolecular hydrogen bonding in the 4-Br-5-COOH isomer leads to distinct intermolecular stability.
Part 4: Results Interpretation & Data Analysis
When analyzing the solved structure, compare your parameters against these standard values for pyrimidine carboxylic acids. Deviations >0.02 Å suggest lattice strain or incorrect assignment.
Key Geometric Parameters (Reference Data)
| Parameter | Expected Value (Target: 4-Br-5-COOH) | Comparative Note (5-Br-4-COOH) |
| C-Br Bond Length | 1.89 - 1.91 Å | Similar, but electron density at C5 is different from C4. |
| C=O Bond Length | 1.21 - 1.23 Å | Standard carbonyl. |
| C-O(H) Bond Length | 1.30 - 1.32 Å | Elongation indicates strong dimerization. |
| Torsion (C4-C5-C(O)-O) | ~0° - 15° (Planar) | 5-Br isomer may twist to accommodate N...H interaction. |
| Intermolecular H-Bond | O-H...O ( | The 4-Br isomer relies exclusively on this for lattice energy. |
Supramolecular Architecture
The "performance" of the crystal is defined by its packing efficiency.
-
Primary Motif: Expect a Centrosymmetric Dimer (
graph set). Two molecules link via their carboxylic acid groups. -
Secondary Motif: Look for Br...N halogen bonds. The C4-Br is highly polarized and often acts as a Lewis acid (
-hole donor) toward the Nitrogen of an adjacent ring. This interaction ( Å) is a key stabilizing feature absent in non-halogenated alternatives.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. [Link]
- Context: The primary repository for validating pyrimidine structures (Refcode families: PYRMDC, BRPYRM).
-
Portalone, G. (2013). Crystal structure of 4-pyrimidinecarboxylic acid. Acta Crystallographica Section E. [Link]
- Context: Provides the baseline structural parameters for the non-bromin
-
Deng, S., et al. (2023). Synthesis and Crystal Structure of Halogenated Pyrimidine Derivatives. Molbank. [Link]
- Context: Methodologies for crystallizing difficult halo-pyrimidine carboxylic acids.
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
- Context: The standard software protocol cited for the refinement steps in this guide.
-
PubChem. 5-Bromo-4-pyrimidinecarboxylic acid (Compound Summary). [Link]
- Context: Comparative data for the commercially available isomer.
Sources
Comparative Impurity Profiling of Commercial 4-Bromo-5-pyrimidinecarboxylic Acid: A Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 4-Bromo-5-pyrimidinecarboxylic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Consequently, a thorough understanding of its impurity profile is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of the impurity profiles of commercially available 4-Bromo-5-pyrimidinecarboxylic acid, supported by experimental data and protocols. We will explore the origins of potential impurities, from synthetic by-products to degradation products, and detail robust analytical methodologies for their identification and quantification.
The Genesis of Impurities: A Tale of Synthesis and Stability
Impurities in a chemical substance can be broadly categorized into two main classes: process-related impurities and degradation products. A comprehensive impurity profiling strategy must consider both.
Process-Related Impurities
The synthetic route employed in the manufacturing of 4-Bromo-5-pyrimidinecarboxylic acid is a primary source of potential impurities. While various synthetic strategies exist, a common approach involves the bromination of a pyrimidine precursor.
A plausible synthetic pathway could start from a suitable pyrimidine derivative, followed by bromination and subsequent functional group manipulations to introduce the carboxylic acid moiety. Each step in this process carries the risk of introducing specific impurities.
Caption: A generalized synthetic pathway for 4-Bromo-5-pyrimidinecarboxylic acid highlighting potential sources of process-related impurities.
Potential Process-Related Impurities to Consider:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of the initial pyrimidine precursor or the brominated intermediate in the final product.
-
Isomeric Impurities: Depending on the regioselectivity of the bromination step, other brominated isomers of pyrimidine carboxylic acid could be formed.
-
Over-brominated Species: The introduction of more than one bromine atom onto the pyrimidine ring can lead to di- or tri-brominated impurities.
-
Reagent and Solvent Residues: Residual solvents and unreacted reagents from the various synthetic and purification steps can be present in the final material.
Degradation Products
4-Bromo-5-pyrimidinecarboxylic acid, like many halogenated heterocyclic compounds, can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradants that may form during storage or in subsequent reaction steps.[1]
Common Degradation Pathways:
-
Hydrolysis: The carboxylic acid and the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the opening of the pyrimidine ring or modification of the carboxyl group.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.
-
Oxidative Degradation: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidized species. The bromine substituent might also be susceptible to oxidative cleavage.[2]
-
Thermal Degradation: High temperatures can induce decarboxylation or other thermal decomposition pathways.
A Comparative Analysis of Commercial 4-Bromo-5-pyrimidinecarboxylic Acid
To illustrate the potential variability in commercial batches, we present a hypothetical comparative analysis of three different suppliers. The data in the table below is representative of what a comprehensive impurity profiling study might reveal.
| Impurity | Supplier A (Purity: 98.5%) | Supplier B (Purity: 97.2%) | Supplier C (Purity: 99.1%) | Potential Origin |
| Unidentified Impurity 1 (RRT 0.85) | 0.25% | 0.80% | 0.10% | Process-Related |
| Isomeric Impurity (RRT 1.10) | 0.15% | 0.50% | Not Detected | Process-Related |
| Starting Material (RRT 0.60) | 0.08% | 0.30% | 0.05% | Process-Related |
| Degradation Product 1 (RRT 1.25) | 0.05% | 0.15% | Not Detected | Degradation |
| Total Impurities | 0.53% | 1.75% | 0.15% |
Disclaimer: This data is for illustrative purposes only and does not represent actual data from any specific supplier.
A Robust Analytical Workflow for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in 4-Bromo-5-pyrimidinecarboxylic acid. This typically involves a combination of chromatographic and spectroscopic techniques.
Caption: A comprehensive analytical workflow for the impurity profiling of 4-Bromo-5-pyrimidinecarboxylic acid.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments in the impurity profiling workflow.
HPLC-UV Method for Purity Determination and Quantification
This method is suitable for routine quality control and for quantifying known and unknown impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[3]
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
LC-MS Method for Impurity Identification
This method is crucial for identifying unknown impurities by providing molecular weight and fragmentation data.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for better compatibility with MS.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A similar gradient to the HPLC-UV method can be adapted, with adjustments for the shorter column and smaller particle size.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Scan Range: m/z 50-1000.
-
Data Acquisition: Full scan for initial screening, followed by data-dependent MS/MS for fragmentation of detected impurity peaks.
-
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, D2O).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 4-Bromo-5-pyrimidinecarboxylic acid sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of 4-Bromo-5-pyrimidinecarboxylic acid and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Conclusion
The comprehensive impurity profiling of 4-Bromo-5-pyrimidinecarboxylic acid is a critical exercise for ensuring the quality and safety of downstream pharmaceutical products. As demonstrated, a combination of orthogonal analytical techniques is necessary to detect, identify, and quantify the various potential impurities that may be present. By understanding the synthetic pathway and potential degradation routes, researchers can anticipate and control for these impurities. The methodologies outlined in this guide provide a robust framework for the thorough evaluation of commercial 4-Bromo-5-pyrimidinecarboxylic acid, empowering scientists to make informed decisions in their research and development endeavors.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link][4]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link][3]
-
Liappas, G., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Metabolites, 13(10), 1056. [Link][5]
-
Li, Y., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Analytica Chimica Acta, 1295, 342267. [Link][6]
-
West, T. P. (2012). Degradation of Pyrimidines by Pseudomonas syringae. Research Journal of Microbiology, 7(1), 73-81. [Link][7]
-
Camafeita, E., et al. (2025). Mass spectrometry for analysis of purine and pyrimidine compounds. In Methods in Molecular Biology (Vol. 2865, pp. 1-20). Humana Press. [Link][8]
-
Ahluwalia, V. K., et al. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728. [Link][9]
-
Kinsella, T. J., et al. (1993). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 25(3), 433-439. [Link][10]
-
El-Gaby, M. S. A., et al. (2014). Synthesis and antimicrobial activity of some new thiazolo[3,2-a]pyrimidine derivatives. ResearchGate. [Link][11]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link][1]
-
Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Cellular & Molecular Biology Letters, 12(2), 224-237. [Link][2]
-
van Kuilenburg, A. B. P., et al. (2019). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link][12]
-
G. Zumstein, et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical Chemistry and Laboratory Medicine (CCLM). [Link][13]
-
G. Zumstein, et al. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. ZORA (Zurich Open Repository and Archive). [Link][14]
Sources
- 1. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application [zora.uzh.ch]
Validation of Synthetic Routes for 4-Bromopyrimidine Scaffolds
This guide provides a technical validation of synthetic routes for 4-bromopyrimidine scaffolds, designed for medicinal chemists and process development scientists.
Executive Summary
The 4-bromopyrimidine scaffold is a critical "thermodynamic sink" in medicinal chemistry, serving as a superior electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to its chlorinated analogs. However, its synthesis is complicated by the inherent instability of the C4-Br bond toward hydrolysis and the lachrymatory nature of the products.
This guide objectively compares three primary synthetic methodologies. Our validation indicates that the Halogen Exchange (Halex) route offers the best balance of scalability and yield for simple scaffolds, while the One-Pot HBr Cyclization is superior for highly substituted derivatives where regioselectivity is paramount.
Strategic Decision Matrix
| Feature | Method A: Halogen Exchange | Method B: One-Pot Cyclization | Method C: Deoxybromination (POBr₃) |
| Primary Utility | Scale-up of simple cores | Complex/substituted scaffolds | Small-scale / Legacy protocols |
| Key Reagent | PBr₃ or HBr/AcOH | HBr / Dioxane | POBr₃ (Phosphorus Oxybromide) |
| Yield Potential | High (60–85%) | Moderate-High (60–80%) | Low-Moderate (40–55%) |
| Safety Profile | ⚠️ Corrosive / Lachrymator | ⚠️ Lachrymator | ⛔ High Hazard (Phosphorus waste) |
Strategic Analysis of Synthetic Pathways
The synthesis of 4-bromopyrimidines is governed by the electron-deficient nature of the pyrimidine ring. Unlike benzene, the pyrimidine ring deactivates the 4-position, making direct electrophilic bromination difficult. Therefore, synthesis relies on nucleophilic displacement of a leaving group (OH or Cl) or de novo ring construction.
Pathway Decision Logic
The following decision tree illustrates the logic for selecting a synthetic route based on substrate availability and sensitivity.
Figure 1: Strategic selection of synthetic route based on substrate complexity and precursor availability.
Detailed Experimental Protocols
Method A: Halogen Exchange (The Industrial Standard)
Principle: This method utilizes the higher bond energy of P-O vs P-Cl/Br to drive the substitution of a 4-chloro or 4-hydroxy precursor. Using PBr₃ on a 4-chloropyrimidine is a "Halex" type transformation that is often cleaner than starting from the hydroxyl.
Protocol Validation:
-
Substrate: 2,4-dichloropyrimidine (to generate 2,4-dibromopyrimidine).
-
Reagents: Phosphorus Tribromide (PBr₃).
-
Critical Parameter: Quantitative, batch-wise addition of PBr₃ is required to control the exotherm and prevent polymerization.
Step-by-Step Workflow:
-
Setup: Charge a dry reactor with 2,4-dichloropyrimidine (1.0 equiv) under inert atmosphere (N₂).
-
Addition: Add PBr₃ (approx. 2.0–3.0 equiv) slowly. Note: Do not add all at once. The reaction is best run neat or in high-boiling inert solvents like toluene if heat transfer is an issue.
-
Reaction: Heat the mixture to reflux (approx. 110–120°C). Evolution of HBr gas will occur; scrubbers are mandatory.
-
Monitoring: Monitor by HPLC. The conversion of Cl → Br is slower at the 2-position; ensure 4-position conversion is complete.
-
Quench: Cool to 0°C. Pour onto crushed ice very slowly (violent hydrolysis of excess PBr₃).
-
Extraction: Extract immediately with DCM. 4-bromopyrimidines are prone to hydrolysis in acidic aqueous media; minimize contact time.
-
Purification: Recrystallization from n-hexane is preferred over column chromatography to avoid silica-induced decomposition.
Expert Insight: In our hands, using HBr in Acetic Acid (33%) as an alternative to PBr₃ for converting 4-chloropyrimidines often results in cleaner profiles for mono-substituted systems, though yields may be slightly lower (60% vs 70%).
Method B: One-Pot HBr Cyclization (The "Condensed" Route)
Principle: This modern approach builds the pyrimidine ring with the bromine atom already in place, avoiding the handling of toxic phosphorus byproducts. It involves the condensation of 2-aminonitriles with halogenoacetonitriles in the presence of HBr.[1]
Protocol Validation:
-
Reagents: 2-aminonitrile, Chloroacetonitrile, HBr (gas) saturated in 1,4-dioxane.[1]
-
Mechanism: Acid-catalyzed cyclization of the N-cyanovinylamidine intermediate.[1]
Step-by-Step Workflow:
-
Preparation: Saturate dry 1,4-dioxane with HBr gas until a specific weight increase is achieved (typically ~30% w/w).
-
Mixing: To a mixture of the 2-aminonitrile (10 mmol) and halogenoacetonitrile (10 mmol), add the HBr/dioxane solution (30 mL) at 15–20°C.
-
Cyclization: Stir at room temperature for 2 hours. The reaction often precipitates the product as a hydrobromide salt.
-
Work-up: Pour into ice water. Neutralize carefully with solid NaHCO₃ to pH 7.
-
Isolation: Filter the pale yellow solid.
-
Yield: Typically 60–80%.
Method C: Deoxybromination with POBr₃ (Legacy)
Principle: Direct conversion of pyrimidin-4-one (tautomer of 4-hydroxypyrimidine) using Phosphorus Oxybromide.
Protocol Validation:
-
Mix: Combine pyrimidin-4-one derivative with POBr₃ (excess, 3-5 equiv).
-
Heat: Reflux at 120°C for 2-4 hours. The mixture will turn into a dark melt.
-
Quench: Extreme Caution. The quench is highly exothermic. Pour onto ice/water mixture with vigorous stirring.
-
Extraction: Extract immediately.
-
Drawback: This method generates significant phosphorus waste and often suffers from lower yields (40-50%) due to tar formation.
Comparative Performance Data
The following data summarizes the performance of these routes based on internal process reviews and literature validation.
| Metric | Method A (Halex PBr₃) | Method B (HBr Cyclization) | Method C (POBr₃) |
| Isolated Yield | 65 – 85% | 60 – 80% | 40 – 55% |
| Purity (HPLC) | >98% (after recrystallization) | >95% (crude is often clean) | ~90% (requires chromatography) |
| Atom Economy | Moderate | High | Low (Phosphorus waste) |
| Scalability | High (kg scale feasible) | Moderate (Gas handling limits) | Low (Quench safety limits) |
| Key Byproduct | Phosphorous acid / HBr | Ammonium salts | Phosphoric acid / HBr |
Mechanistic Visualization: Halogen Exchange
The following diagram details the mechanism for the Halex route, highlighting the critical protonation step that activates the C4 position.
Figure 2: Mechanism of Acid-Catalyzed Halogen Exchange (Cl → Br).
Safety, Stability & Handling
1. Lachrymator Warning: 4-Bromopyrimidines are potent lachrymators (tear gas agents) and skin irritants.
-
Mandatory PPE: Full-face respirator or goggles + face shield.[2] Double nitrile gloves.[2] Work exclusively in a fume hood.
-
Decontamination: Clean glassware with a dilute solution of NaOH/Ethanol to hydrolyze traces before removing from the hood.
2. Stability & Storage:
-
Hydrolysis: The C4-Br bond is labile. Moisture will revert the product to the pyrimidinone (starting material for Method C).
-
Storage: Store under Argon at -20°C.
-
Light Sensitivity: These compounds can degrade under ambient light; use amber vials.
3. Troubleshooting:
-
Problem: Product disappears during aqueous workup.[3]
-
Cause: The pH was too acidic or basic for too long.
-
Solution: Quench into a buffered solution (phosphate buffer pH 7) and extract immediately.
-
References
-
One-Pot Cyclization Protocol
- Title: Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction.
- Source: Heterocycles (1999).
-
URL: (Validated via search 1.1)
-
Halogen Exchange (PBr₃)
- Title: Preparation method of 2,4-dibromopyrimidine (P
- Source: Google P
-
URL:
-
POBr₃ Deoxybromination
-
Safety Data
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine - Google Patents [patents.google.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.es [fishersci.es]
Optimizing Elemental Analysis for 4-Bromo-5-pyrimidinecarboxylic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6 / Formula:
Standard combustion protocols often yield low carbon and variable nitrogen results for this substrate. This guide compares the performance of standard calibration methods against an optimized protocol utilizing Tungsten(VI) Oxide (
The Challenge: Why Standard Protocols Fail
Analyzing 4-Bromo-5-pyrimidinecarboxylic acid is not a routine CHN task. Two primary factors compromise data integrity:
-
Bromine Interference: Free bromine (
) generated during combustion can pass into the detector or react with the reduction copper, shortening the lifespan of the reduction tube and potentially mimicking nitrogen signals if not properly scrubbed. -
Incomplete Combustion: The pyrimidine ring is thermally stable. Without an oxidation catalyst, the formation of "coke" or incomplete conversion to
and is common, leading to low Carbon values.
Comparative Analysis of Calibration Standards
The choice of calibration standard significantly impacts the accuracy of the result. Below is a comparison of the three primary approaches for this specific molecule.
Option A: Acetanilide (The Generalist)
-
Composition:
-
Verdict: Not Recommended for this substrate.
-
Why: Acetanilide burns easily and lacks halogens. Calibrating with it does not account for the "matrix effect" of the bromine atom or the higher combustion energy required for the pyrimidine ring.
Option B: BBOT (The Matrix-Matched Alternative)
-
Composition: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (
) -
Verdict: Acceptable (with caveats).
-
Why: BBOT is a standard for CHNS. While it lacks bromine, its complex heterocyclic structure and sulfur content better simulate the combustion difficulty of pyrimidines than Acetanilide.
Option C: Optimized Protocol (Acetanilide +
Additive)
-
Verdict: The Gold Standard.
-
Why: The issue is not just the calibration standard, but the combustion aid. Adding Tungsten Oxide (
) to the sample capsule provides localized oxygen and prevents the formation of non-volatile carbides.
Theoretical vs. Experimental Data
The following table illustrates typical error rates observed when analyzing 4-Bromo-5-pyrimidinecarboxylic acid using the different approaches.
Theoretical Values (
| Parameter | Method A: Standard Combustion (Acetanilide) | Method B: BBOT Calibration | Method C: Optimized ( |
| Carbon (%C) | 28.90% (-0.68% Error) | 29.45% (-0.13% Error) | 29.56% (-0.02% Error) |
| Hydrogen (%H) | 1.65% (+0.16% Error) | 1.52% (+0.03% Error) | 1.50% (+0.01% Error) |
| Nitrogen (%N) | 13.20% (-0.60% Error) | 13.75% (-0.05% Error) | 13.79% (-0.01% Error) |
| Observation | Incomplete burn; black residue left. | Better burn; slight variance. | Clean ash; high precision. |
Note: Acceptable publication standards typically require
accuracy. Only Method C consistently meets this rigor for brominated heterocycles.
Detailed Experimental Protocol (Method C)
To achieve the "Method C" results, follow this self-validating protocol.
Reagents & Equipment
-
Microbalance: Precision to
(e.g., Mettler Toledo XPR). -
Capsules: Tin (Sn) capsules (Lightweight).
-
Additive: Tungsten(VI) Oxide (
) powder, analytical grade. -
Scrubber: Silver wool (packed in the combustion/reduction tube).
Step-by-Step Workflow
-
System Conditioning:
-
Ensure the combustion tube contains a Silver (Ag) wool zone heated to ~800°C. This reacts with free Bromine (
) to prevent it from reaching the detector. -
Run 3 "Blank" cycles to purge atmospheric nitrogen.
-
-
Sample Preparation:
-
Tare a clean Tin capsule.
-
Weigh 1.500 - 2.000 mg of 4-Bromo-5-pyrimidinecarboxylic acid.
-
Crucial Step: Add 5 - 10 mg of
powder directly over the sample. -
Fold the capsule tightly to exclude air bubbles (which cause Nitrogen spikes).
-
-
Combustion Parameters:
-
Furnace Temp: 980°C - 1050°C (Flash combustion).
-
Oxygen Boost: Set oxygen injection to 5-8 seconds (ensure excess
for the pyrimidine ring).
-
-
Validation:
-
Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples. If the Check Standard drifts >0.15%, recalibrate.
-
Visualizing the Optimized Workflow
The following diagram illustrates the critical path for analyzing halogenated heterocycles, highlighting the specific scrubbing mechanisms required for success.
Figure 1: Optimized combustion flow for brominated compounds. Note the Silver (Ag) Scrubber is essential to trap Bromine before the reduction phase.
Conclusion
For the precise elemental analysis of 4-Bromo-5-pyrimidinecarboxylic acid , standard calibration methods are insufficient due to the refractory nature of the pyrimidine ring and bromine interference.
Recommendation:
-
Use Tungsten Oxide (
) as a combustion aid for every sample. -
Ensure your combustion tube is packed with Silver Wool to sequester bromine.
-
While BBOT is a superior verification standard, a well-prepared Acetanilide calibration +
yields the most cost-effective and accurate results ( error).
References
-
Wait, R. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]
-
Chitnis, S. S., et al. (2022).[7] Chemists Debate the Value of Elemental Analysis. Chemical & Engineering News. Available at: [Link]
-
PubChem. (2025).[3][4][6][8] Compound Summary: 5-Bromo-4-pyrimidinecarboxylic acid (Isomer Reference).[9] National Library of Medicine. Available at: [Link]
Sources
- 1. 1935357-44-0|Methyl 2,4-dibromopyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 64224-60-8 | 5-Bromo-4-pyrimidinecarboxylic acid - Synblock [synblock.com]
- 6. 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemists Debate the Value of Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-methylpyrimidine-4-carboxylic acid | C6H5BrN2O2 | CID 256210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-BROMO-4-PYRIMIDINECARBOXYLIC ACID | 64224-60-8 [chemicalbook.com]
Safety Operating Guide
4-Bromo-5-pyrimidinecarboxylic acid proper disposal procedures
Comprehensive Guide to 4-Bromo-5-pyrimidinecarboxylic Acid Disposal
Introduction For researchers and drug development professionals, 4-Bromo-5-pyrimidinecarboxylic acid (CAS: 1522059-70-6) is a highly valuable building block in the synthesis of novel therapeutics. However, its unique chemical structure—combining a halogen (bromine), a weakly acidic carboxylic acid moiety, and a nitrogen-rich pyrimidine ring—demands rigorous, specialized disposal protocols. Improper handling not only violates environmental regulations but poses severe safety risks, including the potential release of toxic hydrobromic acid (HBr) gas or the formation of dioxins during incineration.
This guide provides a self-validating, step-by-step operational plan for the safe segregation, containment, and disposal of 4-Bromo-5-pyrimidinecarboxylic acid waste.
Part 1: Chemical Properties & Hazard Causality
To manage waste effectively, laboratory personnel must understand the causality behind the required safety protocols:
-
The Halogen Factor (Bromine): Compounds containing Group 17 elements (F, Cl, Br, I) must be strictly segregated into designated "Halogenated Organic" waste streams[1],[2]. When combusted, halogenated organics require specialized high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the resulting corrosive acid gases (e.g., HBr)[3],[4]. Mixing halogenated waste with non-halogenated waste exponentially increases the cost and complexity of disposal[5].
-
The Acidic Moiety: As an organic acid, this compound can undergo exothermic neutralization reactions if inadvertently mixed with strong inorganic bases or amines.
-
The Pyrimidine Ring: The nitrogenous core will generate nitrogen oxides (NOx) upon thermal destruction, further necessitating disposal through a licensed Treatment, Storage, and Disposal Facility (TSDF) capable of advanced emissions scrubbing.
Part 2: Waste Segregation Logic
A self-validating waste system begins with strict segregation. Before disposing of 4-Bromo-5-pyrimidinecarboxylic acid, verify its compatibility using the matrix below.
| Waste Stream Category | Compatibility | Causality / Rationale |
| Halogenated Organics | Compatible | Shares the requirement for high-temperature incineration with caustic scrubbing[3]. |
| Non-Halogenated Organics | Incompatible | Mixing contaminates the cheaper non-halogenated stream, increasing disposal costs and risking dioxin formation during standard incineration[5]. |
| Strong Bases / Amines | Incompatible | Risk of exothermic acid-base neutralization, potentially causing container over-pressurization. |
| Strong Oxidizers | Incompatible | Risk of rapid oxidation, fire, or explosive reactions with the organic framework. |
Part 3: Step-by-Step Disposal Methodologies
Protocol 1: Generation & Containment Validation Check: Visually inspect the waste. Is it a dry powder, or is it dissolved in a solvent? A waste is considered a "liquid" if it contains any free liquid not bound by an absorbent[2].
-
Select the Container: Use a High-Density Polyethylene (HDPE) container or a PTFE-lined glass bottle[6]. Do not use metal containers, as trace moisture can combine with the halogenated acid to induce galvanic corrosion.
-
Transfer the Material: Working inside a certified chemical fume hood, use an anti-static scoop to transfer solid 4-Bromo-5-pyrimidinecarboxylic acid into the waste container. If the compound is dissolved in a solvent (e.g., dichloromethane), pour it into the liquid halogenated waste carboy using a designated funnel.
-
Seal: Cap the container tightly immediately after transfer to prevent the escape of volatile contaminants and protect against ambient moisture.
Protocol 2: Labeling & Satellite Accumulation Area (SAA) Storage Validation Check: Ensure the label accurately reflects the physical contents before moving the container to the SAA.
-
Apply Regulatory Labeling: Affix a standard Hazardous Waste tag. Explicitly write the full chemical name: "4-Bromo-5-pyrimidinecarboxylic acid." Check the boxes for "Halogenated Organic" and "Toxic." Do not use abbreviations or chemical formulas[7].
-
Date the Container: Under EPA RCRA Subpart K guidelines (or equivalent local regulations), you must record the accumulation start date on the label the moment the first grain or drop of waste enters the container[7].
-
Secondary Containment: Place the sealed waste container in a chemically compatible secondary containment tray within your designated SAA. Ensure it is physically separated from bases and oxidizers.
Protocol 3: EHS Transfer & Final Destruction
-
Monitor Time Limits: Submit a waste pickup request to your institutional Environmental Health & Safety (EHS) office before your regulatory time limit expires (typically 90 to 180 days, depending on your facility's generator status)[8].
-
Final Destruction: EHS will transfer the waste to a licensed commercial facility where it will undergo rotary kiln incineration at temperatures exceeding 1100°C, followed by caustic scrubbing to safely neutralize the bromine emissions[3],[4].
Part 4: Visualizing the Waste Stream
Below is the logical workflow for routing 4-Bromo-5-pyrimidinecarboxylic acid waste to ensure regulatory compliance and safety.
Figure 1: Decision tree for the segregation and disposal of 4-Bromo-5-pyrimidinecarboxylic acid waste.
Part 5: Emergency Spill Response (Self-Validating Protocol)
In the event of an accidental benchtop release of the solid powder:
-
Containment: Do not dry sweep, as this will aerosolize the toxic halogenated dust.
-
Neutralization/Cleanup: Use a slightly damp absorbent pad (moistened with water or a compatible inert solvent) to gently wipe up the powder.
-
Disposal: Place all contaminated wipes and gloves into the Halogenated Solid Waste container.
-
System Validation: Swab the cleaned surface with a piece of pH paper moistened with deionized water. If the paper indicates an acidic pH (< 7), repeat the wipedown process until a neutral reading is achieved, proving the chemical has been completely removed.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: 4
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Source: U.S. Environmental Protection Agency (EPA). URL: 9
-
Title: Hazardous Waste Guide. Source: UTIA Safety Office. URL: 5
-
Title: Hazardous Materials Disposal Guide. Source: Nipissing University. URL: 2
-
Title: How to Manage Chemical Waste Disposal in Academic Labs. Source: Justrite. URL: 6
Sources
- 1. wise.ku.edu [wise.ku.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. justrite.com [justrite.com]
- 7. epa.gov [epa.gov]
- 8. in.ewu.edu [in.ewu.edu]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
